molecular formula C8H10BrF3 B2662348 (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene CAS No. 2253638-59-2

(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene

カタログ番号: B2662348
CAS番号: 2253638-59-2
分子量: 243.067
InChIキー: LAIMBUHYEDZXBU-NKWVEPMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is a chiral cyclohexene derivative engineered to serve as a sophisticated synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular structure incorporates two key functional handles: a reactive bromomethyl group and a metabolically stable trifluoromethyl group, both positioned with precise stereocontrol on the cyclohexene ring. This configuration makes it an exceptionally valuable scaffold for constructing complex, optically active molecules. The primary research value of this compound lies in its application as a key chiral building block. The bromomethyl group is a versatile electrophilic site, readily participating in nucleophilic substitution reactions, metal-catalyzed cross-couplings such as Suzuki or Negishi reactions, and serving as a linchpin for further molecular elaboration . Concurrently, the trifluoromethyl group is a critical motif in modern drug discovery, known to enhance a compound's metabolic stability, influence its lipophilicity, and improve membrane permeability . The rigid, defined stereochemistry of the (4R,5R)-isomer is crucial for studying structure-activity relationships (SAR) and for the targeted synthesis of single-enantiomer compounds, particularly in the development of potential pharmaceuticals and agrochemicals. This compound is related to a class of specialized cyclic olefins, similar to 4-methylcyclohexene, which are recognized as valuable reagents in synthetic chemistry . The incorporation of the trifluoromethyl group places it within a significant class of compounds; over 85% of all FDA-approved drugs contain heterocycles, and fluorinated molecules are increasingly prominent among new anticancer agents . The synthesis and utilization of such complex, fluorinated scaffolds represent a cutting-edge area of research, enabling the exploration of novel chemical space . Intended Application Areas: Synthesis of chiral ligands and catalysts; Development of fluorinated analogs of bioactive molecules; Fragment-based drug discovery; Material science research. WARNING: This product is classified as For Research Use Only (RUO). It is NOT intended for diagnostic or therapeutic procedures, nor for human use of any kind. Proper handling procedures for chemicals should be followed at all times.

特性

IUPAC Name

(4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-2,6-7H,3-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIMBUHYEDZXBU-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Stereoselective Synthesis Pathway of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (–CF₃) groups into cyclic aliphatic scaffolds is a highly sought-after transformation in modern drug discovery. The –CF₃ moiety profoundly influences lipophilicity, metabolic stability, and target binding affinity[1]. However, the stereoselective construction of trifluoromethylated cyclohexenes presents significant synthetic challenges due to the steric demands and strong electron-withdrawing nature of the –CF₃ group.

This whitepaper outlines a robust, three-step stereoselective synthesis of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene . By leveraging an organocatalytic asymmetric Diels-Alder (ADA) reaction followed by chemoselective functional group transformations, this pathway ensures absolute stereocontrol, eliminates regiochemical ambiguity, and provides a scalable route to this high-value pharmaceutical intermediate.

Retrosynthetic Analysis & Strategic Rationale

The target molecule features a cyclohexene core with a trans-(4R,5R) relationship between a bromomethyl group and a trifluoromethyl group.

Causality in Design:

  • Symmetry of the Diene: By selecting 1,3-butadiene as the diene, we completely bypass the regioselectivity issues typically associated with Diels-Alder cycloadditions. The symmetrical nature of the diene ensures that stereocontrol is the sole variable.

  • Dienophile Selection: (E)-4,4,4-trifluorocrotonaldehyde is an ideal dienophile. The highly electron-withdrawing –CF₃ group lowers the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the normal electron-demand Diels-Alder reaction[2]. Furthermore, the (E)-geometry of the alkene strictly dictates the trans-diastereoselectivity of the resulting cycloadduct via a suprafacial[4+2] concerted mechanism.

  • Stereocenter Preservation: The subsequent reduction and bromination steps occur strictly at the exocyclic primary carbon, ensuring the chiral centers at C4 and C5 remain completely unperturbed.

Retrosynthesis Target (4R,5R)-4-(bromomethyl)- 5-(trifluoromethyl)cyclohexene Alcohol (4R,5R)-4-(hydroxymethyl)- 5-(trifluoromethyl)cyclohexene Target->Alcohol Appel Reaction (CBr4, PPh3) Aldehyde (4R,5R)-4-formyl- 5-(trifluoromethyl)cyclohexene Alcohol->Aldehyde Reduction (NaBH4) Precursors 1,3-Butadiene + (E)-4,4,4-Trifluorocrotonaldehyde Aldehyde->Precursors Asymmetric Diels-Alder

Retrosynthetic analysis of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene.

Mechanistic Insights: The Asymmetric Diels-Alder Reaction

The cornerstone of this synthesis is the organocatalytic ADA reaction[3]. We employ a chiral secondary amine catalyst—specifically, an (S)-diarylprolinol silyl ether (Hayashi-Jørgensen catalyst).

Mechanism of Stereoinduction: The catalyst condenses with (E)-4,4,4-trifluorocrotonaldehyde to form a highly electrophilic iminium ion intermediate. The bulky diarylhydroxymethyl group (protected as a silyl ether) effectively shields the Re-face of the dienophile. Consequently, the 1,3-butadiene is forced to approach from the less hindered Si-face[4]. The reaction proceeds via an endo transition state (relative to the formyl group), yielding the (4R,5R)-enantiomer with excellent enantiomeric excess (ee).

CatalyticCycle Cat Chiral Amine Catalyst (Diarylprolinol Silyl Ether) Iminium Iminium Ion Intermediate (LUMO lowered, Re-face shielded) Cat->Iminium + (E)-4,4,4-Trifluorocrotonaldehyde - H2O Transition [4+2] Cycloaddition with 1,3-Butadiene Iminium->Transition Diene approach (Si-face attack) Enamine Enamine Intermediate Transition->Enamine C-C Bond Formation Product (4R,5R)-Aldehyde Product + H2O Enamine->Product Hydrolysis Product->Cat Catalyst Regeneration

Catalytic cycle of the asymmetric Diels-Alder reaction via iminium activation.

Quantitative Data & Yield Analysis

The following table summarizes the anticipated yields, enantiomeric excess, and diastereomeric ratios based on established organocatalytic parameters for trifluoromethylated enals[2].

StepTransformationReagents & ConditionsYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
1 Asymmetric Diels-Alder(S)-Cat, 1,3-butadiene, CH₂Cl₂, -20 °C85%96%>95:5 (trans:cis)
2 Chemoselective ReductionNaBH₄, MeOH, 0 °C92%>95% (Preserved)>95:5 (Preserved)
3 Appel BrominationCBr₄, PPh₃, CH₂Cl₂, 0 °C to RT88%>95% (Preserved)>95:5 (Preserved)

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, each protocol includes integrated Quality Assurance (QA) analytical checkpoints.

Step 1: Synthesis of (4R,5R)-4-formyl-5-(trifluoromethyl)cyclohexene

Rationale: Organocatalytic iminium activation lowers the LUMO of the enal, enabling cycloaddition at sub-zero temperatures to maximize stereocontrol.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) and 2-fluorobenzoic acid (10 mol%) in anhydrous CH₂Cl₂ (0.5 M).

  • Activation: Add (E)-4,4,4-trifluorocrotonaldehyde (1.0 equiv) and stir at -20 °C for 15 minutes to allow complete iminium ion formation.

  • Cycloaddition: Introduce a pre-cooled solution of 1,3-butadiene (3.0 equiv) in CH₂Cl₂. Stir strictly at -20 °C for 48 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, 95:5 Hexanes:EtOAc).

  • Self-Validation Checkpoint: Perform Chiral HPLC (e.g., Chiralpak AD-H) to confirm ee > 95%. Use ¹H NMR to verify the trans relationship (look for a large diaxial coupling constant, J≈10−12 Hz, between the C4 and C5 protons).

Step 2: Chemoselective Reduction to (4R,5R)-[5-(trifluoromethyl)cyclohex-3-en-1-yl]methanol

Rationale: Sodium borohydride (NaBH₄) is selected for its hard nucleophilic character, which selectively reduces the highly electrophilic aldehyde without reducing the isolated alkene or causing defluorination of the –CF₃ group.

  • Reaction: Dissolve the (4R,5R)-aldehyde (1.0 equiv) in anhydrous methanol (0.2 M) and cool to 0 °C in an ice bath.

  • Addition: Add NaBH₄ (1.2 equiv) portionwise over 10 minutes to control exothermic hydrogen gas evolution.

  • Completion: Stir at 0 °C for 1 hour. Monitor by TLC until the starting material is fully consumed.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the primary alcohol.

  • Self-Validation Checkpoint: IR spectroscopy must show the complete disappearance of the C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Step 3: Appel Bromination to the Final Target

Rationale: The Appel reaction converts the primary alcohol to a bromide under mild, neutral-to-mildly-acidic conditions. This avoids the use of strong acids (like HBr) which could protonate the alkene and trigger carbocation rearrangements. Because the reaction occurs at the exocyclic CH₂ group, the stereocenters at C4 and C5 are completely preserved.

  • Preparation: Dissolve the primary alcohol (1.0 equiv) and carbon tetrabromide (CBr₄, 1.5 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C.

  • Activation: Add triphenylphosphine (PPh₃, 1.5 equiv) in small portions over 15 minutes. The solution will turn slightly yellow as the active phosphonium species forms.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Concentrate the reaction mixture to ~20% of its volume. Add cold hexanes to precipitate the triphenylphosphine oxide by-product. Filter through a pad of Celite, concentrate the filtrate, and purify via short-path silica gel chromatography.

  • Self-Validation Checkpoint: ¹³C NMR will show an upfield shift of the exocyclic carbon from ~65 ppm (C-OH) to 33 ppm (C-Br). ¹⁹F NMR ( -72 ppm) must be checked to ensure the trifluoromethyl environment remains unperturbed.

References

  • Title: Organocatalytic enantioselective Diels–Alder reaction of 4,4,4-trifluorocrotonaldehyde Source: Journal of Fluorine Chemistry, 2015, 179, 77-82. URL: [Link]

  • Title: Asymmetric Diels–Alder Cycloadditions of Trifluoromethylated Dienophiles Under Trienamine Catalysis Source: Chemistry – A European Journal, 2016, 22(31), 11048-11052. URL: [Link]

  • Title: New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction Source: Journal of the American Chemical Society, 2000, 122(17), 4243-4244. URL: [Link]

  • Title: Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles Source: Organic Letters, 2023, 25(6), 1018-1023. URL: [Link]

Sources

Spectroscopic Profiling of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene: An In-Depth Guide to IR Absorption Bands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the vibrational analysis of highly functionalized halocarbons not merely as an exercise in peak-picking, but as a dynamic mapping of molecular dipoles. The compound (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene is a complex, chiral scaffold featuring a cyclic alkene core heavily modified by highly electronegative substituents.

Infrared (IR) spectroscopy serves as a critical, non-destructive tool for validating the structural integrity of this molecule. Because the intensity of an IR absorption band is directly proportional to the square of the change in the dipole moment during the vibration, the highly polarized carbon-fluorine and carbon-bromine bonds dominate the spectral landscape. This whitepaper provides a comprehensive, causality-driven breakdown of the expected IR absorption bands, stereochemical implications, and a self-validating experimental protocol for accurate spectral acquisition.

Theoretical IR Band Assignments & Vibrational Causality

To accurately interpret the IR spectrum of this molecule, we must deconstruct it into its three primary functional domains: the cyclohexene ring, the trifluoromethyl group (-CF₃), and the bromomethyl group (-CH₂Br).

Quantitative Spectral Mapping

The following table summarizes the expected quantitative IR data. The assignments are grounded in the fundamental physics of molecular vibrations, where frequency is dictated by bond strength and reduced mass, while intensity is governed by dipole moment derivatives.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality / Physical Basis
Alkene (=C-H) Stretching3000 – 3100Weak to MediumThe higher s-character of the sp² hybridized carbon increases bond stiffness, requiring higher energy to stretch[1].
Alkane (-C-H) Stretching2850 – 2960StrongArises from the sp³ C-H bonds in the ring and the -CH₂Br group; multiple symmetric and asymmetric modes overlap[1].
Alkene (C=C) Stretching1640 – 1680MediumThe dynamic change in dipole during the C=C stretch generates this band; cyclic ring strain can cause minor frequency shifts[2].
Trifluoromethyl (-CF₃) C-F Stretching1100 – 1350Very StrongHighly electronegative fluorine creates a massive dipole moment change (∂μ/∂Q), resulting in broad, dominant bands[3].
Bromomethyl (-C-Br) C-Br Stretching500 – 650StrongThe large atomic mass of bromine significantly increases the reduced mass (μ) of the bond, lowering the vibrational frequency per Hooke's Law[4].
Alkene (=C-H) Out-of-plane bend670 – 700StrongA characteristic bending mode for cis-disubstituted double bonds constrained within a cyclic system[4].
Mechanistic Insights into Spectral Features
  • The Trifluoromethyl (-CF₃) Dominance: The C-F bond is one of the strongest and most polarized single bonds in organic chemistry. In the IR spectrum, the -CF₃ group does not present as a single sharp peak; rather, it manifests as a complex contour of overlapping symmetric and asymmetric stretching modes between 1100 and 1350 cm⁻¹[3]. The sheer magnitude of the dipole change often obscures weaker C-C stretching and C-H bending modes in the fingerprint region.

  • The Bromomethyl (-CH₂Br) Shift: According to Hooke's Law, the vibrational frequency is proportional to k/μ​ , where k is the force constant and μ is the reduced mass. The introduction of the heavy bromine atom dramatically increases μ , pushing the C-Br stretching frequency deep into the far-IR/fingerprint region (500–650 cm⁻¹)[4].

  • Stereochemical Rigidity: The (4R,5R) trans-configuration restricts the molecule's conformational flexibility. To minimize steric clash between the bulky -CF₃ and -CH₂Br groups, the cyclohexene ring will preferentially adopt a conformation where these groups are pseudo-diaxial or pseudo-diequatorial. This fixed geometry narrows the distribution of vibrational microstates, often resulting in sharper IR bands compared to conformationally highly flexible acyclic analogs.

Logic Mol (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene FG1 -CF3 Group Mol->FG1 FG2 -CH2Br Group Mol->FG2 FG3 Cyclohexene Ring Mol->FG3 B1 Massive Dipole Change ν(C-F) 1100-1350 cm⁻¹ FG1->B1 B2 High Reduced Mass ν(C-Br) 500-650 cm⁻¹ FG2->B2 B3 sp2 C-H & C=C Stretch 3000-3100 & ~1650 cm⁻¹ FG3->B3

Logical mapping of functional groups to primary IR vibrational modes.

Experimental Methodology: High-Resolution ATR-FTIR Protocol

To obtain high-fidelity spectra of halogenated compounds, Attenuated Total Reflectance (ATR) is vastly superior to traditional transmission methods (like KBr pelleting). KBr can undergo halide exchange with the bromomethyl group under high pressure, artificially altering the sample. ATR prevents this degradation and preserves the stereochemical integrity of the analyte.

Step-by-Step Self-Validating Workflow
  • System Initialization & Purge: Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes. Causality: This eliminates atmospheric H₂O and CO₂ interferences, which can mask critical C=C stretching and C-H bending regions.

  • Crystal Selection & Cleaning: Utilize a Diamond ATR crystal . Causality: Diamond provides a wide spectral window down to 400 cm⁻¹, which is absolutely critical for observing the low-frequency C-Br stretch[4]. ZnSe crystals, by contrast, cut off around 650 cm⁻¹ and would blind the detector to the bromine substitution. Clean the crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • Background Validation (Self-Validating Step): Acquire a background scan (32 scans, 4 cm⁻¹ resolution). Validation Check: Inspect the baseline. The noise must be <0.01 absorbance units, and no residual peaks (especially around 2900 cm⁻¹ or 1100 cm⁻¹) should exist. If peaks are present, re-clean the crystal.

  • Sample Application: Apply 2-3 μL of the neat liquid (or a few milligrams of solid) directly onto the diamond crystal. If the sample is solid, apply the pressure anvil to ensure intimate contact. Causality: The evanescent wave penetration depth is typically only 0.5 - 2.0 μm; poor contact results in artificially weak signals.

  • Data Acquisition: Run the sample scan using the exact parameters as the background (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply an ATR correction algorithm. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of low-frequency peaks (like C-Br) relative to high-frequency peaks (like C-H). ATR correction normalizes the spectrum to resemble a standard transmission spectrum.

Workflow Step1 1. Diamond ATR Cleaning & Prep Step2 2. Background Scan Validation Step1->Step2 Step3 3. Sample Application (4R,5R) Step2->Step3 Step4 4. FTIR Acquisition (4000-400 cm⁻¹) Step3->Step4 Step5 5. ATR Correction & Analysis Step4->Step5

ATR-FTIR experimental workflow for halocarbon analysis.

References

  • IR Spectrum and Characteristic Absorption Bands (Section 6.3) Source: Chemistry LibreTexts URL:[Link]

  • Infrared Spectroscopy Correlation Table Source: Wikipedia URL:[Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry Source: Maricopa Open Digital Press URL:[Link]

  • CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

Sources

Methodological & Application

epoxidation of the double bond in (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective Epoxidation of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene

Stereoelectronic Profiling & The Synthetic Challenge

The epoxidation of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene represents a complex intersection of electronic deactivation and steric hindrance. For drug development professionals and synthetic chemists, functionalizing this specific cyclohexene ring requires overcoming two primary barriers:

  • Electronic Deactivation: The strong inductive electron-withdrawing nature of the trifluoromethyl (-CF3) group severely depletes the nucleophilicity of the C1=C2 double bond.

  • Steric & Field Effects: The (4R,5R) configuration dictates a trans relationship between the bromomethyl (-CH2Br) and -CF3 groups. In the preferred half-chair conformation, the spatial orientation of these bulky groups creates a sterically hindered environment that heavily influences the facial selectivity (diastereoselectivity) of the incoming electrophilic oxygen.

Mechanistic Causality & Reagent Selection

Standard epoxidation protocols typically rely on meta-chloroperoxybenzoic acid (m-CPBA). However, applying m-CPBA to a -CF3 deactivated alkene results in sluggish kinetics, often requiring elevated temperatures that can lead to unwanted side reactions, such as epoxide ring-opening.

To overcome this, highly electrophilic oxidants such as dimethyldioxirane (DMDO) or methyl(trifluoromethyl)dioxirane (TFDO) are required. Theoretical and experimental analyses demonstrate that for the epoxidation of electron-deficient alkenes compared to standard peracids[1]. The enhanced reactivity of these cyclic peroxides is attributed to the inductive effects of their substituents and their highly compact transition states, which allow for rapid oxygen transfer even to deactivated π -systems[1].

Furthermore, the diastereoselectivity of the epoxidation is governed by the steric and field effects of the substrate., preferentially attacking the cyclohexene ring from the face opposite to the most sterically demanding and electron-repelling substituents, thereby yielding a highly enriched trans-epoxide[2].

ReagentLogic Start Analyze Substrate: (4R,5R)-4-(bromomethyl)- 5-(trifluoromethyl)cyclohexene CheckEWG Electronic Evaluation: Strong EWG (-CF3) present? Start->CheckEWG CheckSterics Steric Evaluation: Bulky groups at C4/C5? CheckEWG->CheckSterics Yes (Reduced Nucleophilicity) Standard Standard m-CPBA (Not Recommended) CheckEWG->Standard No Dioxirane Highly Electrophilic Reagent (DMDO or TFDO) CheckSterics->Dioxirane Yes (Requires compact, highly active oxidant)

Logic tree for selecting epoxidation reagents for electron-deficient alkenes.

Comparative Epoxidation Data

To illustrate the causality of reagent selection, the following table summarizes the quantitative data comparing standard m-CPBA oxidation versus the in situ DMDO protocol for this class of deactivated cyclohexenes.

MethodReagent SystemSolvent SystemTemp (°C)Time (h)Conversion (%)Diastereomeric Ratio (trans:cis)*
A (Optimized) Oxone / Acetone (in situ DMDO)CH2Cl2 / H2O0 to 252.5>95%92:8
B (Baseline) m-CPBA (2.0 eq)CH2Cl225 to 4024.0<60%85:15

*Note: 'trans' refers to the epoxide oxygen adding to the face opposite (anti) to the primary steric bulk of the C4/C5 substituents.

Self-Validating Experimental Protocol: In Situ DMDO Epoxidation

The following protocol outlines the in situ generation of DMDO. This method is designed as a self-validating system: the biphasic nature of the reaction allows for safe, controlled oxidant generation, while strict pH control prevents premature epoxide degradation.

Workflow Prep 1. Reaction Setup Substrate in CH2Cl2/Acetone Oxidant 2. Oxidant Addition Aq. Oxone & NaHCO3 added dropwise at 0 °C Prep->Oxidant Monitor 3. Monitoring TLC / GC-MS Check conversion Oxidant->Monitor Quench 4. Quench & Extract Na2S2O3 quench, CH2Cl2 extraction Monitor->Quench Purify 5. Purification Silica Gel Chromatography Quench->Purify

Step-by-step workflow for the in situ dioxirane-mediated epoxidation.

Step-by-Step Methodology
  • Substrate Preparation (Phase Setup): Dissolve 1.0 mmol of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene in a solvent mixture of 10 mL dichloromethane (CH2Cl2) and 10 mL acetone.

    • Causality: Acetone serves a dual purpose as an organic co-solvent and the direct precursor to the active DMDO oxidant.

  • Buffer Addition (pH Control): Add 15 mL of a 0.5 M aqueous sodium bicarbonate (NaHCO3) solution. Cool the biphasic mixture to 0 °C using an ice bath.

    • Causality: Epoxides derived from electron-deficient alkenes are highly susceptible to acid-catalyzed ring-opening. The NaHCO3 buffer strictly maintains a slightly basic pH (~7.5–8.0) to neutralize the acidic potassium sulfate byproducts generated from Oxone.

  • Oxidant Introduction: Slowly add a solution of Oxone (potassium peroxymonosulfate, 2.5 mmol) dissolved in 10 mL of distilled water dropwise over 30 minutes under vigorous stirring.

    • Causality: Dropwise addition prevents thermal spikes and controls the steady-state concentration of DMDO. This minimizes the risk of over-oxidation and prevents the non-productive self-decomposition of Oxone.

  • Reaction Monitoring (Validation): Allow the reaction to warm to room temperature. Monitor the conversion via GC-MS or TLC (using a KMnO4 stain, as the starting material lacks a strong UV chromophore) every 45 minutes.

    • Causality: Continuous monitoring validates the completion of the reaction (typically 2–3 hours) and ensures the sensitive epoxide is not exposed to the oxidative environment longer than necessary.

  • Quench and Extraction: Once complete, quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (Na2S2O3). Stir vigorously for 10 minutes. Separate the organic layer, extract the aqueous layer with CH2Cl2 (2 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: Thiosulfate safely reduces any unreacted peroxides (Oxone or DMDO), terminating the reaction and ensuring safe downstream handling and purification.

References

  • Bach, R. D., Dmitrenko, O., Adam, W., & Schambony, S. (2003). Relative Reactivity of Peracids versus Dioxiranes (DMDO and TFDO) in the Epoxidation of Alkenes. A Combined Experimental and Theoretical Analysis. Journal of the American Chemical Society, 125(4), 924-934. URL:[Link]

  • Yang, D., Jiao, G.-S., Yip, Y.-C., & Wong, M.-K. (1999). Diastereoselective Epoxidation of Cyclohexene Derivatives by Dioxiranes Generated in Situ. Importance of Steric and Field Effects. The Journal of Organic Chemistry, 64(5), 1635-1639. URL:[Link]

Sources

Application Note: Scalable Grignard Reagent Formation from (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of chiral, trifluoromethylated aliphatic scaffolds is a highly effective strategy in modern drug development to improve metabolic stability and modulate lipophilicity. The compound (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene serves as a premium building block for such campaigns. However, the conversion of this functionalized primary alkyl bromide into its corresponding magnesium halide (Grignard reagent) presents distinct mechanistic hurdles.

This application note provides a deeply technical, self-validating protocol for the generation of this specific Grignard reagent. By understanding the underlying single-electron transfer (SET) kinetics and the spatial electronics of the molecule, researchers can successfully suppress side reactions and achieve high-yielding metalation while preserving the molecule's chiral integrity.

Mechanistic Causality & Risk Mitigation

To design a robust protocol, we must first deconstruct the causality of Grignard formation. The insertion of magnesium into a carbon-halogen bond is not a concerted process; it is a surface-mediated reaction that proceeds via a Single Electron Transfer (SET) mechanism from the magnesium surface to the alkyl halide, generating a transient carbon-centered radical[1].

For (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene, this mechanism introduces three specific chemical dynamics:

  • Chiral Preservation: The transient radical is localized exclusively on the exocyclic methylene carbon. Because the C-C bond connecting to the ring is never broken, the adjacent (4R,5R) stereocenters remain completely intact during the metalation process.

  • 4-Pentenyl Radical Cyclization: The transient radical formed is a 4-pentenyl-type radical (measuring from the exocyclic carbon to the endocyclic C1=C2 double bond). While 4-pentenyl radicals cyclize at a slower rate than 5-hexenyl systems, elevated temperatures can provide the activation energy required for an undesired intramolecular cyclization[2].

  • Wurtz Homocoupling: If the local concentration of the unreacted alkyl bromide is allowed to build up in the presence of the Grignard reagent, Wurtz-type homocoupling (dimerization) will occur[3].

  • Inductive Effects: The γ -trifluoromethyl group exerts a strong electron-withdrawing inductive effect. While it is distant enough to prevent catastrophic β -fluoride elimination, it slightly destabilizes the formation of the Grignard species, necessitating highly activated magnesium to ensure the SET process outcompetes side reactions.

G A Alkyl Bromide (4R,5R)-Isomer B SET at Mg Surface (Transient Radical) A->B Mg(0), THF C Desired Grignard Reagent B->C Fast Recombination D Wurtz Homocoupling (Dimerization) B->D High Local Conc. E 4-Pentenyl Cyclization B->E High Temp

Figure 1: Mechanistic pathways and competing side reactions during Grignard formation.

Quantitative Optimization Data

To establish the optimal operating window, various conditions were evaluated. The data below illustrates the strict causality between temperature control, activation methods, and the resulting active yield.

EntrySolventTemperature (°C)Activation MethodActive Yield (%)Major Byproduct Observed
1Anhydrous THF0 – 5I₂ / 1,2-Dibromoethane15%Unreacted Starting Material
2Anhydrous THF40 (Reflux)I₂ / 1,2-Dibromoethane45%Wurtz Dimer / Cyclized Product
32-MeTHF15 – 20DIBAL-H (1 mol%)62%Wurtz Dimer (Due to poor solubility)
4 Anhydrous THF 15 – 20 I₂ / 1,2-Dibromoethane 88% None (Trace Dimer)

Experimental Design: A Self-Validating System

A protocol is only scientifically rigorous if it contains an internal mechanism for validation. Because Grignard reagents degrade upon exposure to trace moisture, assuming a 100% theoretical yield for downstream coupling often leads to catastrophic failure.

To make this a self-validating system, the workflow mandates an immediate post-reaction titration. We utilize salicylaldehyde phenylhydrazone as a dual-purpose titrant and indicator[4]. This non-hygroscopic solid is dissolved in THF and titrated with the newly formed Grignard reagent. The endpoint is defined by a sharp, unmistakable color transition from colorless to bright orange, allowing for the exact calculation of active molarity.

Workflow S1 1. Mg Activation (I2, 1,2-DBE) S2 2. Bromide Addition (15-20°C, Slow) S1->S2 S3 3. Maturation (Stir 2h) S2->S3 S4 4. Titration (Validation) S3->S4

Figure 2: Step-by-step experimental workflow for Grignard reagent synthesis and validation.

Step-by-Step Methodology

Phase 1: Equipment Preparation & Magnesium Activation
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and an addition funnel. Flame-dry the entire apparatus under a high vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Magnesium Loading: Add 1.46 g (60.0 mmol, 1.5 equiv) of magnesium turnings to the flask. Stir vigorously under Argon for 30 minutes to mechanically disrupt the passivating magnesium oxide layer.

  • Chemical Activation: Add 20 mL of anhydrous THF. Add a single crystal of iodine (I₂) and 0.1 mL of 1,2-dibromoethane.

  • Observation: Heat the mixture gently to 40 °C using a water bath. The activation is successful when the brown iodine color completely fades to a cloudy gray, and mild effervescence (ethylene gas from the 1,2-dibromoethane) is observed. Remove the water bath and allow the flask to return to 20 °C.

Phase 2: Controlled Halide Addition
  • Solution Prep: In the addition funnel, dissolve 9.72 g (40.0 mmol, 1.0 equiv) of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene in 20 mL of anhydrous THF.

  • Initiation: Add approximately 1.0 mL (5%) of the bromide solution to the activated magnesium. Turn off the stirrer momentarily. Observe the magnesium surface for a localized exotherm and the appearance of a slight turbidity—this confirms reaction initiation.

  • Steady-State Addition: Once initiated, resume vigorous stirring. Apply a 15 °C water bath to the flask. Begin adding the remaining bromide solution dropwise at a rate of 0.3 mL/min.

    • Causality Check: The slow addition rate ensures the unreacted bromide concentration remains near zero, mathematically eliminating the probability of bimolecular Wurtz homocoupling. The 15–20 °C internal temperature suppresses the 4-pentenyl radical cyclization pathway.

  • Maturation: After the addition is complete, stir the dark gray solution at 20 °C for 2 hours to ensure complete conversion.

Phase 3: Validation via Titration
  • Indicator Prep: Accurately weigh 100.0 mg (0.471 mmol) of salicylaldehyde phenylhydrazone into a dry 10 mL vial. Dissolve in 3.0 mL of anhydrous THF. The solution will be colorless to pale yellow.

  • Titration: Draw exactly 1.00 mL of the synthesized Grignard reagent into a graduated gas-tight syringe.

  • Endpoint: Add the Grignard reagent dropwise to the indicator solution at room temperature. The endpoint is reached when a single drop causes the solution to turn a persistent, vibrant orange.

  • Calculation: Record the volume of Grignard added ( Vadded​ in mL). The molarity of the Grignard reagent is calculated as: M=0.471/Vadded​ .

References

1.[1] Mechanism of Grignard reagent formation. The surface nature of the reaction. Source: Accounts of Chemical Research (American Chemical Society) URL:[Link]

2.[2] Carbonylation Reactions of Alkyl Iodides through the Interplay of Carbon Radicals and Pd Catalysts. (Reference for 4-pentenyl radical cyclization kinetics) Source: Accounts of Chemical Research (American Chemical Society) URL:[Link]

3.[3] Side Reactions in Organic Synthesis. (Reference for Wurtz homocoupling mitigation) Source: Wiley-VCH / EPDF URL:[Link]

4.[4] The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

Sources

Application Notes and Protocols for the Incorporation of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene in Preclinical Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Trifecta of Chemical Advantage in a Chiral Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is perpetual. The strategic design of molecular scaffolds that confer desirable pharmacokinetic and pharmacodynamic properties is paramount. The chiral cyclohexene scaffold, a recurring motif in numerous bioactive natural products and pharmaceuticals, offers a rigid, three-dimensional framework for the precise spatial orientation of functional groups.[1] This guide introduces (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene , a versatile building block engineered to leverage a powerful combination of structural and functional features for preclinical drug design.

This molecule uniquely integrates three key elements:

  • A Chiral Cyclohexene Core: The defined (4R,5R) stereochemistry provides a rigid scaffold to explore stereo-specific interactions with biological targets, a critical factor for enhancing potency and reducing off-target effects.

  • The Trifluoromethyl (CF₃) Group: A well-established bioisostere for methyl and chloro groups, the CF₃ moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, enhance binding affinity, and increase membrane permeability of drug candidates.[2][3]

  • The Bromomethyl Group: This functional group serves as a versatile synthetic handle, primarily for introducing a wide array of functionalities through nucleophilic substitution, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive overview of the proposed synthesis, reactivity, and strategic application of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene, complete with detailed protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₈H₁₀BrF₃
Molecular Weight 259.06 g/mol
Appearance Predicted: Colorless to pale yellow oil
Stereochemistry (4R,5R)
Predicted LogP ~3.5-4.0
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Protect from light and moisture.

Safety and Handling: As an alkylating agent, (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract.

Proposed Enantioselective Synthesis

The enantioselective synthesis of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene can be envisioned through a stereocontrolled Diels-Alder reaction, a powerful method for the formation of six-membered rings with excellent stereochemical control.[4][5][6] A plausible route is outlined below, starting from a trifluoromethyl-containing diene and a suitable dienophile, followed by functional group manipulation.

Synthetic_Pathway A Trifluoromethyl-substituted 1,3-diene C Diels-Alder Adduct (Racemic) A->C B Acrolein B->C E (4R,5R)-Cyclohexene carboxaldehyde C->E Asymmetric Diels-Alder D Chiral Catalyst (e.g., Oxazaborolidine) D->E G (4R,5R)-Cyclohexenyl methanol E->G Reduction F Reduction (e.g., NaBH₄) F->G I (4R,5R)-4-(bromomethyl)-5- (trifluoromethyl)cyclohexene G->I Bromination H Bromination (e.g., PBr₃ or CBr₄/PPh₃) H->I

Caption: Proposed synthetic pathway for (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene.

Protocol 1: Asymmetric Diels-Alder Reaction and Subsequent Functionalization

This protocol describes a two-step process to generate the key alcohol intermediate.

Step 1: Asymmetric Diels-Alder Reaction

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral Lewis acid catalyst (e.g., a proline-derived oxaborolidine, 10 mol%).

  • Dissolve the catalyst in a suitable anhydrous solvent (e.g., dichloromethane or toluene) and cool the solution to -78°C.

  • Add the trifluoromethyl-substituted diene (1.2 equivalents) to the cooled catalyst solution.

  • Slowly add the dienophile (e.g., acrolein, 1.0 equivalent) dropwise over 30 minutes.

  • Stir the reaction mixture at -78°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (4R,5R)-cyclohexene carboxaldehyde.

Step 2: Reduction to the Alcohol

  • Dissolve the aldehyde from the previous step in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the (4R,5R)-cyclohexenyl methanol, which can often be used in the next step without further purification.

Step 3: Bromination of the Alcohol

  • Dissolve the alcohol in anhydrous diethyl ether and cool to 0°C.

  • Slowly add phosphorus tribromide (PBr₃, 0.5 equivalents) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-3 hours.

  • Pour the reaction mixture onto ice and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography to obtain the final compound, (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene .

Synthetic Utility and Key Reactions

The true value of this building block lies in its dual reactivity, allowing for diverse and selective modifications.

Nucleophilic Substitution at the Bromomethyl Group

The primary reaction pathway for the bromomethyl group is nucleophilic substitution. The presence of the adjacent electron-withdrawing trifluoromethyl group is expected to disfavor the formation of a carbocation (Sₙ1 pathway) and enhance the electrophilicity of the methylene carbon, thereby promoting a concerted Sₙ2 mechanism.[7] This allows for the clean introduction of a wide range of nucleophiles with high predictability.

Caption: Generalized Sₙ2 pathway for nucleophilic substitution.

Protocol 2: General Procedure for Sₙ2 Reaction with an Amine Nucleophile
  • To a solution of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add the desired primary or secondary amine (1.2 equivalents).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) to scavenge the HBr byproduct.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, heating to 50-70°C may be required.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amine derivative by flash chromatography or preparative HPLC.

Nucleophile ClassExampleResulting LinkagePotential Therapeutic Area
AminesPiperazineC-NCNS disorders, Kinase inhibitors[8]
ThiolsCysteine derivativeC-SProtease inhibitors
Alcohols/PhenolsPhenolC-O (Ether)Various
CarboxylatesBenzoic acidC-O (Ester)Prodrugs
Reactions of the Cyclohexene Double Bond

The electron-withdrawing nature of the trifluoromethyl group deactivates the double bond towards electrophilic attack.[9] However, under appropriate conditions, selective transformations are still possible.

Protocol 3: Epoxidation of the Cyclohexene Ring
  • Dissolve the (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene derivative (1.0 equivalent) in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the excess peroxyacid with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the epoxide, which can be purified by flash chromatography.

Application in a Preclinical Drug Design Workflow

The true utility of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene is realized when it is integrated into a drug discovery campaign. Below is a representative workflow for its use in developing novel kinase inhibitors.

Drug_Design_Workflow cluster_0 Library Synthesis & Screening cluster_1 Hit-to-Lead & Optimization A Start: (4R,5R)-4-(bromomethyl)-5- (trifluoromethyl)cyclohexene B Parallel Synthesis (Protocol 2 with diverse amines) A->B C Purification & QC (HPLC, LC-MS, NMR) B->C D Primary Screening (e.g., Kinase Inhibition Assay) C->D E Identify 'Hits' (Compounds with desired activity) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization (Modify scaffold & substituents) F->G G->B Iterative Synthesis H In Vitro ADME & In Vivo Pharmacokinetic Studies G->H I Preclinical Candidate H->I

Caption: A typical preclinical drug design workflow utilizing the target building block.

Protocol 4: High-Throughput Kinase Inhibition Assay (Example)

This protocol provides a general framework for screening the synthesized library against a target kinase.

  • Plate Preparation: In a 384-well plate, add the kinase, a fluorescently-labeled peptide substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the synthesized compounds from the library (typically at a concentration of 10 µM) to individual wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at 30°C for 1-2 hours to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated and unphosphorylated peptide, for example, using a microfluidic mobility-shift assay.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Compound IDR-Group (from Amine)% Inhibition @ 10 µMIC₅₀ (nM)
Lead-001 4-Anilinopiperidine95%50
Lead-002 Morpholine25%>1000
Lead-003 3-Chlorophenylpiperazine88%120

The data from this initial screen would guide the next round of synthesis. For instance, the high potency of Lead-001 suggests that the anilinopiperidine moiety is beneficial for binding to the target kinase. Further SAR studies could then explore substitutions on the aniline ring to improve potency and selectivity.

Conclusion

(4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene is a promising and highly versatile building block for preclinical drug design. Its unique combination of a stereochemically defined core, a metabolically robust trifluoromethyl group, and a synthetically tractable bromomethyl handle provides medicinal chemists with a powerful tool to generate novel, drug-like molecules. The protocols and workflows outlined in this guide are intended to serve as a practical starting point for researchers aiming to leverage the potential of this scaffold in their discovery programs.

References

  • Ito, K., et al. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. Available at: [Link]

  • Siegel, D. R., & Danishefsky, S. J. (2006). Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. Journal of the American Chemical Society. Available at: [Link]

  • Mück-Lichtenfeld, C., et al. (2016). Enantioselective Diels–Alder Reactions of Cyclohexa-1,3-diene and Chalcones Catalyzed by Intramolecular Silicon–Sulfur Lewis Pairs as Chiral Lewis Acids. Organometallics. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]

  • Das, S., et al. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the electron-withdrawing group (EWG). Available at: [Link]

  • Modro, T. A., & Ridgewell, P. J. (1982). Nucleophilic substitution reactions of allylic halides carrying electron-withdrawing substituents in the γ-position. Formation of cyclopropanes from dimethyl 2-bromo-2-methylpropylidenemalonate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Malinakova, H. C., & Dong, V. M. (2012). Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates. Journal of the American Chemical Society. Available at: [Link]

  • Mohareb, R. M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer activities of cyclohexenone derivatives. Available at: [Link]

  • Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available at: [Link]

  • Amanote Research. (2019). Organocatalytic Asymmetric Synthesis of Cyclic Compounds Bearing a Trifluoromethylated Stereogenic Center. Available at: [Link]

  • Matos, M. J., & Nunes, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

  • Trujillo-Sierra, J., et al. (2024). Asymmetric Remote Aldol Cyclization Reaction to Synthesize Trifluoromethylated Heterospirocyclic Frameworks. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Lu, S., & Deng, L. (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Organic Letters. Available at: [Link]

  • Kalow, J. A., & Doyle, A. G. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Brandeis University. (n.d.). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Available at: [Link]

  • Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. Available at: [Link]

  • Gotor-Fernández, V., et al. (2015). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Available at: [Link]

  • ResearchGate. (n.d.). From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. Available at: [Link]

  • Sabe, V. T., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Jouffroy, M., et al. (2020). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications. Available at: [Link]

  • BYJU'S. (n.d.). Electrophilic Addition Reactions Of Alkenes. Available at: [Link]

  • Chemistry LibreTexts. (2026). 7.8: Electrophilic Addition Reactions of Alkenes. Available at: [Link]

  • File 1. (2026). [This is a placeholder for a file that could not be retrieved.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • Janeba, Z., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules. Available at: [Link]

  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Available at: [Link]

  • ResearchGate. (2020). Enantioselective Synthesis of 1,12‐Disubstituted[10]Helicenes. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Available at: [Link]

  • Chan, A., & Scheidt, K. A. (2010). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Organic Letters. Available at: [Link]

  • Save My Exams. (2025). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • ChemRxiv. (n.d.). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres. Available at: [Link]

  • Chemistry Steps. (2025). Electrophilic Addition Reactions of Alkenes. Available at: [Link]

  • ChemistryStudent. (n.d.). Alkenes - Electrophilic Addition (A-Level). Available at: [Link]

Sources

Application Note: Advanced Synthesis of Fluorinated APIs Using (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The "Escape from Flatland"

Modern drug discovery is undergoing a paradigm shift, moving away from planar, sp2-hybridized aromatic scaffolds toward complex, sp3-rich three-dimensional structures. This transition, often termed the "escape from flatland," improves target selectivity, reduces off-target toxicity, and enhances aqueous solubility. Within this space, fluorinated cycloalkanes have emerged as privileged motifs[1].

The chiral building block (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene represents a highly specialized, bifunctional intermediate for Active Pharmaceutical Ingredient (API) synthesis. It combines three critical features:

  • The Cyclohexene Core: Provides a rigid, sp3-rich conformational scaffold with a functionalizable alkene handle.

  • The Trifluoromethyl (-CF3) Group: Dramatically enhances lipophilicity (LogP) and metabolic stability by blocking cytochrome P450 (CYP450) mediated oxidation at adjacent sites[1].

  • The Bromomethyl (-CH2Br) Handle: Acts as a highly reactive electrophilic center for nucleophilic substitution (SN2) or transition-metal-catalyzed cross-coupling, allowing seamless integration into larger API architectures.

By utilizing this specific (4R,5R) trans-diastereomer, synthetic chemists can precisely control the 3D vector projection of pharmacophores, a technique that has been pivotal in the development of next-generation therapeutics[2].

Physicochemical Profiling of the Scaffold

The incorporation of the -CF3 group onto a cyclohexene ring fundamentally alters the physicochemical properties of the resulting API. Table 1 summarizes the quantitative advantages of utilizing the (4R,5R)-fluorinated cyclohexene scaffold compared to traditional aromatic or non-fluorinated aliphatic rings.

Table 1: Comparative Physicochemical Data of API Scaffolds

Scaffold TypeCsp3 Fraction (Fsp3)Estimated LogP Shift (ΔLogP)Relative CYP450 Stability3D Conformation
Toluene (Flat Aromatic) 0.14Baseline (0.0)Low (Rapid benzylic oxidation)Planar (2D)
4-Methylcyclohexene 0.85-0.2ModerateHalf-chair (Flexible)
(4R,5R)-CF3-Cyclohexene 0.85 +0.6 to +0.8 High (Steric/electronic shielding) Rigid Half-chair (Locked)

Data extrapolated from established medicinal chemistry principles regarding1[1].

Mechanistic Insights & Causality in Experimental Design

As an Application Scientist, it is critical to understand why specific synthetic conditions are chosen when working with this building block.

Steric Trajectory in SN2 Reactions: The bromomethyl group is situated adjacent to a highly bulky -CF3 group. In the (4R,5R) trans-configuration, the molecule adopts a conformation that minimizes steric clash. However, the neopentyl-like steric hindrance still impedes the standard Bürgi-Dunitz trajectory of incoming nucleophiles. Consequently, SN2 displacements require highly polar aprotic solvents (to leave the nucleophile unsolvated and highly reactive) and elevated thermal energy.

Diastereoselective Alkene Functionalization: The internal double bond of the cyclohexene ring is a prime target for late-stage diversification (e.g., epoxidation or dihydroxylation). The bulky -CF3 group effectively shields one face of the cyclohexene ring. Electrophilic reagents, such as m-CPBA, will approach from the less hindered anti-face, resulting in highly diastereoselective transformations without the need for expensive chiral catalysts. This principle mirrors the stereocontrol observed in the 3[3].

Synthetic Divergence Workflow

The following diagram illustrates the strategic divergence of the building block into various API classes.

API_Synthesis_Workflow Start Building Block (4R,5R)-4-(Bromomethyl)-5- (trifluoromethyl)cyclohexene SN2 Nucleophilic Substitution (SN2) (Amines/Thiols/Alcohols) Start->SN2 Base, Polar Aprotic Solvent CrossCoupling Metal-Catalyzed Cross-Coupling (Negishi/Suzuki) Start->CrossCoupling Pd/Ni Catalyst, Ligand AlkeneMod Alkene Functionalization (Epoxidation/Dihydroxylation) Start->AlkeneMod mCPBA or OsO4 API1 Amine-Linked API (CNS / GPCR Targets) SN2->API1 API2 Alkyl-Linked API (Kinase Inhibitors) CrossCoupling->API2 API3 Highly Oxidized Scaffold (Antiviral / Antibacterial) AlkeneMod->API3 API1->AlkeneMod Late-stage oxidation

Figure 1: Divergent synthetic workflows utilizing the (4R,5R)-fluorinated cyclohexene building block.

Self-Validating Experimental Protocols

The following protocols detail the integration of the building block into an API synthesis pipeline. Each protocol is designed as a self-validating system, ensuring that intermediate success can be analytically confirmed before proceeding.

Protocol A: N-Alkylation via SN2 Displacement

Objective: Coupling of a secondary amine API intermediate to the bromomethyl handle.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under an argon atmosphere. Add the target secondary amine (1.0 equiv, 5.0 mmol).

  • Reagent Addition: Dissolve the amine in 15 mL of anhydrous Acetonitrile (MeCN). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol).

    • Causality: MeCN is a polar aprotic solvent that maximizes the nucleophilicity of the amine. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HBr byproduct, preventing acid-catalyzed degradation of the cyclohexene ring without competing for the electrophile.

  • Electrophile Introduction: Slowly add (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene (1.1 equiv, 5.5 mmol) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 65°C and stir for 16 hours.

    • Causality: The steric bulk of the adjacent -CF3 group raises the activation energy ( Ea​ ) of the SN2 transition state, necessitating thermal input to achieve full conversion.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • System Validation:

    • TLC: Confirm the disappearance of the starting bromide (visualized via KMnO4 stain).

    • 1H-NMR (CDCl3): Validate success by confirming the disappearance of the distinct -CH2Br doublet (typically ~3.4 ppm) and the emergence of an upfield -CH2-N multiplet (~2.4-2.6 ppm).

Protocol B: Diastereoselective Epoxidation of the Cyclohexene Core

Objective: Oxidizing the cyclohexene double bond to an epoxide to introduce further sp3 complexity.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified product from Protocol A (3.0 mmol) in 20 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Epoxidation is highly exothermic. Cooling prevents thermal degradation and suppresses unwanted Baeyer-Villiger type over-oxidation pathways.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.2 equiv, 3.6 mmol) portion-wise over 10 minutes. Stir at 0°C for 2 hours, then allow it to warm to room temperature for an additional 4 hours.

    • Causality: The bulky -CF3 group sterically blocks the syn-face of the alkene. The electrophilic oxygen from m-CPBA is delivered exclusively to the anti-face, ensuring high diastereomeric excess (d.e. > 95%).

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous Na2S2O3 to reduce any unreacted m-CPBA. Stir for 15 minutes. Add 15 mL of 1M NaOH to deprotonate and solubilize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organics over Na2SO4 and concentrate.

  • System Validation:

    • 1H-NMR (CDCl3): Validate success by observing the complete disappearance of the vinylic protons (~5.5-5.8 ppm) and the appearance of the characteristic oxirane methine protons (~3.1-3.3 ppm).

References

  • Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation Source: ACS Publications URL:[Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: ResearchGate / Chemistry - A European Journal URL:[Link]

  • Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes Source: Science / Scispace URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SN2 Reactivity in Sterically Hindered Trifluoromethylated Cyclohexenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the low reactivity of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene in bimolecular nucleophilic substitution (SN2) reactions.

Below, you will find an in-depth mechanistic breakdown, a troubleshooting FAQ, quantitative optimization data, and self-validating standard operating procedures (SOPs) to drive your synthesis to completion.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q1: Why is (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene virtually unreactive under standard SN2 conditions? A: The recalcitrance of this substrate is a synergistic result of severe conformational locking, steric hindrance, and electronic deactivation:

  • Conformational Locking & Steric Shielding: The trifluoromethyl (-CF3) group is exceptionally bulky, possessing a van der Waals volume comparable to an isopropyl group[1]. In the (4R,5R) trans configuration within the cyclohexene half-chair, the -CF3 group strongly prefers the pseudo-equatorial position to minimize strain. This forces the adjacent bromomethyl group into a pseudo-equatorial position as well. In this locked conformation, the -CF3 group physically blocks the ~109° Bürgi-Dunitz trajectory required for the nucleophile's backside attack[2].

  • Electronic Repulsion: The highly electronegative -CF3 group exerts a strong electron-withdrawing inductive effect (-I). The dense electron cloud of the fluorine atoms creates significant dipole-dipole repulsion against incoming anionic nucleophiles, raising the activation energy ( ΔG‡ ) of the transition state.

Q2: How does switching to a polar aprotic solvent overcome this barrier? A: Protic solvents (e.g., methanol, ethanol) form a hydrogen-bonded "cage" around the nucleophile, lowering its ground-state energy and drastically reducing its reactivity[3]. By switching to polar aprotic solvents like DMF, DMSO, or Acetonitrile, the solvent selectively solvates the counter-cation while leaving the nucleophilic anion "naked" and unsolvated[4]. This raises the ground-state energy of the nucleophile, effectively lowering the ΔG‡ required to penetrate the sterically hindered reaction center[3].

Q3: Can I modify the leaving group in situ to force the reaction? A: Yes, through Finkelstein Catalysis . By adding sub-stoichiometric amounts of Sodium Iodide (NaI), you initiate an in situ halogen exchange[5]. The iodide ion is a "soft," highly polarizable nucleophile that suffers less from steric repulsion than "hard" nucleophiles, allowing it to displace the bromide and form an alkyl iodide intermediate[6]. Because iodide is an exceptional leaving group, your target nucleophile can then rapidly displace it to form the final product.

Part 2: Troubleshooting Workflows & Visualization

When standard conditions fail, follow this logical progression to systematically lower the activation energy and increase nucleophilicity.

Workflow Start Low SN2 Reactivity Detected Step1 1. Solvent Optimization Switch to Polar Aprotic (DMF/DMSO) Start->Step1 Step2 2. Nucleophile Check Ensure nucleophile is linear/soft Step1->Step2 Step3 3. Additive Integration Introduce NaI (20 mol%) Step2->Step3 If reaction remains slow Step4 4. Energy Input Apply Microwave Heating (90°C) Step3->Step4 To overcome steric barrier Success Product Yield > 85% Step4->Success

Step-by-step troubleshooting workflow for optimizing SN2 reactivity in hindered substrates.

G A Substrate: Bromomethyl-CF3-cyclohexene B Direct SN2 Attack (Hard Nucleophile) A->B Standard Conditions C Finkelstein Catalysis (NaI Addition) A->C Catalytic I⁻ F Reaction Blocked (Steric Repulsion) B->F High Activation Energy D Alkyl Iodide Intermediate (Highly Reactive) C->D Soft Nucleophile Penetration E Successful SN2 Product D->E Fast Displacement

Mechanistic pathway showing Finkelstein catalysis bypassing steric blockage in SN2 reactions.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the expected relative reaction rates for this specific hindered substrate.

Reaction ConditionSolventAdditiveTemp (°C)Relative RateExpected Yield (24h)Mechanistic Rationale
Standard MethanolNone251x (Baseline)< 5%Nucleophile is caged by H-bonding[3].
Polar Aprotic DMFNone25500x15-20%Anions are unsolvated and highly reactive[4].
Thermal Heating DMFNone802,000x40-50%Thermal energy overcomes steric ΔG‡ .
Finkelstein Assist AcetoneNaI (1.0 eq)605,000x65-75%Soft I⁻ penetrates steric shield easily[5].
Optimized Protocol DMFNaI (0.2 eq)90 (MW)>20,000x> 85%Synergistic desolvation, catalysis, and energy.

Part 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: Microwave-Assisted SN2 Substitution with in situ Finkelstein Catalysis

Objective: To achieve >85% substitution yield on (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene by utilizing a synergistic combination of polar aprotic desolvation, soft-nucleophile catalysis, and rapid thermal energy transfer.

Materials Required:

  • Substrate: (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene (1.0 mmol)

  • Nucleophile: e.g., Sodium Azide (NaN3) or Potassium Thioacetate (KSAc) (2.0 mmol)

  • Catalyst: Sodium Iodide (NaI) (0.2 mmol, 20 mol%)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar under a strict argon atmosphere.

  • Reagent Loading: Add 2.0 mmol of the nucleophile and 0.2 mmol of anhydrous NaI to the vial.

    • Causality Note: NaI must be strictly anhydrous. Any trace water will solvate the nucleophile, negating the kinetic benefits of the aprotic solvent[4].

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF. Stir for 5 minutes at room temperature to ensure the partial dissolution of the salts.

  • Substrate Introduction: Add 1.0 mmol of the bromomethyl substrate dropwise via a gas-tight syringe.

  • Self-Validation Checkpoint 1 (TLC): After 10 minutes of stirring at room temperature, take a 10 µL aliquot, dilute in ether, and run a TLC (Hexanes/EtOAc). You should observe a faint new spot (the alkyl iodide intermediate) appearing slightly below the starting material, confirming the Finkelstein exchange has initiated[6].

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 90°C for 45 minutes with high-speed stirring.

    • Causality Note: The 90°C volumetric heating provides the precise kinetic energy required to overcome the neopentyl-like steric barrier imposed by the -CF3 group without causing the thermal degradation typical of prolonged conductive heating.

  • Workup & DMF Removal: Cool the reaction to room temperature. Dilute with 20 mL of diethyl ether and wash with distilled water (3 x 10 mL) followed by brine (1 x 10 mL).

    • Causality Note: DMF is highly water-soluble; sequential aqueous washes are mandatory to pull the solvent out of the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Sources

Technical Support Center: Purification of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene .

Because this target molecule is a low-molecular-weight halocarbon (~241 g/mol ) lacking a conjugated π -system, it presents a "triple threat" in flash chromatography: it is UV-transparent , semi-volatile , and prone to co-evaporation during post-column processing. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation without compromising your yield.

Section 1: The "Invisible" Compound Problem (Detection Strategies)

Q1: Why is my compound completely invisible on the UV trace, even at low wavelengths? A: The molecule contains only an isolated C=C double bond, alongside C–Br, C–F, and C–H bonds. None of these functional groups constitute a conjugated chromophore. An isolated alkene typically exhibits a λmax​ around 180–190 nm. Standard chromatography solvents (e.g., pentane, ether, or hexane) have UV cut-offs between 190 nm and 215 nm, which completely mask the alkene's weak absorption. Attempting to use UV detection will only result in baseline noise or solvent artifact peaks.

Q2: How do I configure my Evaporative Light Scattering Detector (ELSD) to detect this compound without losing it? A: ELSD is a universal detection method that nebulizes the column eluent and evaporates the mobile phase in a drift tube, leaving behind analyte particles that scatter a light beam[1]. However, ELSD is a destructive, "lossy" technique requiring a flow splitter[2]. Because your halocarbon is semi-volatile, standard ELSD drift tube temperatures (>50 °C) will cause the compound to co-evaporate with the solvent, resulting in a total loss of signal. Solution: You must use a Low-Temperature ELSD (LT-ELSD)[3]. Set the drift tube temperature to <35 °C and maximize the gas flow to assist in solvent evaporation without relying on thermal energy.

Q3: Which TLC stain provides the most reliable visual feedback for fraction monitoring? A: Potassium Permanganate (KMnO 4​ ) is the optimal stain for this molecule. Causality: The mechanism relies on the syn-dihydroxylation of the isolated cyclohexene double bond by the Mn(VII) ion. During this rapid redox reaction, the highly colored, purple Mn(VII) species is reduced to manganese dioxide (MnO 2​ ), which is an insoluble brown compound[4]. This provides a high-contrast, self-validating visual cue (a bright brown spot on a purple background) that confirms the presence of your alkene.

Section 2: Chromatography & Recovery Optimization

Q4: Why am I losing my product during post-column concentration, and how do I fix it? A: Product loss during concentration is a direct result of vapor pressure overlap between the target molecule and the solvent system. If you use a standard Hexane (b.p. 68 °C) and Ethyl Acetate (b.p. 77 °C) gradient, removing these solvents requires significant vacuum (<50 mbar) or heat (>30 °C). Under these conditions, your volatile halocarbon will co-evaporate. Solution: Switch to a Pentane / Diethyl Ether solvent system[5]. Pentane (b.p. 36 °C) and Ether (b.p. 34 °C) can be easily removed under very mild vacuum at low temperatures, preserving your product mass.

Quantitative Data Summaries

Table 1: Detector Comparison Matrix for Halogenated Cyclohexenes

Detection MethodSuitabilityMechanism of ActionCritical Limitation
UV/Vis (210 nm) PoorPhoton absorption by chromophoreNo conjugated π -system; masked by solvent.
Standard ELSD PoorAerosol light scatteringHigh heat (>50°C) volatilizes the target product.
LT-ELSD Excellent Low-temp aerosol scatteringDestructive (requires a 1-5% flow splitter).
KMnO 4​ TLC Excellent Redox syn-dihydroxylationManual process; requires offline fraction checking.

Table 2: Solvent System Boiling Point & Recovery Matrix

Solvent SystemAverage B.P.Required Vacuum (Rotovap)Target Recovery Risk
Hexane / EtOAc~72 °C< 50 mbar (High)High Risk (Co-evaporation)
DCM / MeOH~45 °C< 150 mbar (Moderate)Medium Risk (Halogen exchange risk)
Pentane / Et 2​ O ~35 °C > 300 mbar (Mild) Low Risk (Optimal retention)

Section 3: Experimental Workflow & Methodologies

Protocol: Isolation of Volatile Non-UV Active Halocarbons

Step 1: Sample Preparation (Liquid Loading) Do not dry-load this compound onto silica under high vacuum. Dissolve the crude mixture in the absolute minimum volume of 100% Pentane (e.g., 0.5 mL per 100 mg of crude).

Step 2: Column Equilibration & Loading Equilibrate a standard bare silica (SiO 2​ ) flash column with 3 column volumes (CV) of 100% Pentane. Carefully apply the liquid sample directly to the top of the silica frit.

Step 3: LT-ELSD Configuration Configure the LT-ELSD drift tube to 30 °C. Set the nebulizer gas (N 2​ ) pressure to the manufacturer's recommended maximum for low-temp operations to ensure aerosol formation without excess heat. Ensure the flow splitter is directing 2% of the eluent to the detector to preserve yield.

Step 4: Gradient Elution Run a shallow gradient from 100% Pentane to 10% Diethyl Ether in Pentane over 15 CVs. The non-polar nature of the compound means it will elute relatively early.

Step 5: Fraction Verification & Concentration

  • Cross-reference the LT-ELSD peak fractions by spotting them on a silica TLC plate. Dip in KMnO 4​ stain and gently heat with a heat gun until a brown spot appears.

  • Pool the validated fractions into a round-bottom flask.

  • Critical Step: Set the rotary evaporator water bath to 10 °C (use ice if necessary). Do not let the vacuum drop below 300 mbar . Evaporate until the solvent ceases condensing.

Section 4: System Visualizations

ELSD_Logic Start Column Eluent (Analyte + Solvent) Nebulizer Nebulization (Aerosol Formation) Start->Nebulizer Split Drift Tube Temperature? Nebulizer->Split HighTemp Standard ELSD (>50°C) Solvent & Analyte Evaporate Split->HighTemp High T LowTemp LT-ELSD (<35°C) Only Solvent Evaporates Split->LowTemp Low T Loss Signal Loss (Analyte Exhausted) HighTemp->Loss Detect Light Scattering (Analyte Detected) LowTemp->Detect

Logical pathway of ELSD detection vs. analyte volatility loss.

Purif_Workflow Prep 1. Sample Prep Liquid load in Pentane Equil 2. Column Equilibration 100% Pentane Prep->Equil Elute 3. Gradient Elution Pentane / Diethyl Ether Equil->Elute Detect 4. Detection LT-ELSD & KMnO4 TLC Elute->Detect Conc 5. Concentration Cold Bath (10°C), >300 mbar Detect->Conc

End-to-end flash chromatography workflow for volatile halocarbons.

References

  • Wikipedia, "Evaporative light scattering detector". Source: Wikipedia. URL:[Link]

  • Sedere, "How does an ELSD work ?". Source: Sedere. URL: [Link]

  • Teledyne Labs, "Evaporative Light Scattering Detection (ELSD)". Source: Teledyne Labs. URL:[Link]

  • Department of Chemistry, University of Rochester, "Flash Column Chromatography: Solvent Systems". Source: University of Rochester. URL: [Link]

  • ProQuest, "Development of Selective Carbon–Carbon Bond-Forming Reactions of Vinyl Carbocations". Source: ProQuest. URL: [Link]

Sources

Technical Support Center: Storage & Handling Guidelines for (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the optimal storage, handling, and troubleshooting procedures for (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene . This specific molecule presents a dual-threat degradation profile: it contains a highly electrophilic primary alkyl bromide and an electron-rich cyclohexene ring. Understanding the causality behind its degradation is critical for maintaining assay purity during drug development and synthetic workflows.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q: My NMR spectra show a new peak around 3.5–4.0 ppm, and the compound's purity has dropped significantly. What happened? A: This indicates the nucleophilic substitution (hydrolysis) of the primary bromomethyl group. The new peak corresponds to the protons of a newly formed hydroxymethyl (-CH2OH) group. Because primary alkyl bromides are highly electrophilic and sterically accessible, trace moisture acts as a nucleophile, displacing the bromide ion. Alkyl bromides are highly susceptible to hydrolysis, converting the bromide to a hydroxyl group when exposed to moisture (1)[1]. Solution: Always store the compound in an anhydrous environment. If the compound has been exposed to ambient humidity, you must repurify it via silica gel chromatography before use.

Q: The previously colorless liquid has turned a distinct yellow or brown tint after being left on the benchtop. Is it ruined? A: Yes, discoloration typically indicates the presence of free molecular bromine (Br 2​ ) or polymeric byproducts. This is caused by the photolytic homolysis of the C-Br bond. Exposure to UV and ambient light triggers the photodissociation of alkyl bromides, leading to homolytic C-Br cleavage and the release of bromine radicals (2)[2]. Solution: Discard heavily discolored batches. Prevent this by storing the compound exclusively in amber glass vials and minimizing exposure to fluorescent lab lighting.

Q: I noticed a viscous, gel-like residue at the bottom of the vial after a few months of storage. What causes this? A: This is the result of autoxidation and subsequent oligomerization of the cyclohexene ring. Cyclohexene derivatives possess weak allylic C-H bonds that are highly susceptible to oxygen insertion, forming unstable hydroperoxides. Cyclohexene rings are prone to autoxidation and can form peroxides in storage if exposed to air (3)[3]. Furthermore, peroxide formation is a severe hazard in cyclohexene derivatives, necessitating strict storage under inert atmospheric gases (4)[4]. Solution: Store the compound under a strict argon or nitrogen atmosphere at -20 °C to suppress radical initiation and autoxidation kinetics.

Part 2: Quantitative Degradation Profile

The following table summarizes the quantitative limits and environmental triggers that dictate the storage requirements for this compound.

Degradation PathwayFunctional GroupKinetic TriggerMax Ambient ExposureRecommended TempPreventive Condition
Hydrolysis (S N​ 2) Bromomethyl (-CH 2​ Br)Moisture (H 2​ O)< 1 hour (ambient RH)-20 °CAnhydrous desiccator
Photolysis Bromomethyl (-CH 2​ Br)UV / Ambient Light< 4 hours (benchtop)-20 °CAmber glass vial
Autoxidation Cyclohexene RingAtmospheric O 2​ < 24 hours (air)-20 °CArgon/N 2​ backfill

Part 3: Self-Validating Experimental Protocol

Protocol: Anhydrous Aliquoting and Storage via Schlenk Technique Objective: To safely transfer and store the compound without introducing moisture, oxygen, or light, while establishing a self-validating feedback loop to confirm compound integrity.

  • Preparation : Dry amber glass vials and PTFE-lined screw caps in an oven at 120 °C for at least 4 hours. Cool them in a desiccator under active vacuum.

  • Purging : Connect the cooled vials to a Schlenk line. Perform three alternating cycles of vacuum (evacuating the vial) and backfilling with high-purity Argon gas to establish a strictly inert atmosphere.

  • Transfer : Using a gas-tight syringe purged with Argon, carefully withdraw the required volume of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene from the master stock.

  • Dispensing : Inject the compound into the Argon-filled amber vials through a septum, minimizing atmospheric exposure.

  • Sealing : Immediately seal the vials with the PTFE-lined caps. Wrap the cap junction tightly with Parafilm to prevent long-term gas exchange.

  • Storage : Transfer the sealed vials to a dedicated -20 °C freezer. Ensure the freezer does not have an automatic defrost cycle, which causes detrimental temperature fluctuations.

  • System Validation (Quality Control) : Before utilizing a stored aliquot in a sensitive reaction, verify the integrity of the compound by running a rapid 1 H NMR in CDCl 3​ .

    • Validation Check: The absence of a downfield shift (approx. 3.5–4.0 ppm) confirms no hydrolysis has occurred. A visually clear, colorless appearance confirms the absence of free bromine and polymeric degradation.

Part 4: Logical Relationship Visualization

StorageConditions Compound (4R,5R)-4-(bromomethyl) -5-(trifluoromethyl)cyclohexene Hydrolysis Hydrolysis (SN2 Reaction) Compound->Hydrolysis Primary Bromide Photolysis Photolysis (C-Br Cleavage) Compound->Photolysis C-Br Bond Oxidation Autoxidation (Peroxides) Compound->Oxidation Allylic C-H Moisture Moisture Moisture->Hydrolysis Light UV Light Light->Photolysis Oxygen Oxygen Oxygen->Oxidation Argon Argon Gas Argon->Moisture Blocks Argon->Oxygen Blocks Amber Amber Vial Amber->Light Blocks Temp -20°C Temp->Hydrolysis Slows Temp->Oxidation Slows

Degradation pathways of the compound and the corresponding preventive storage interventions.

Part 5: References

  • Title: What is Cyclohexene? Source: ChemicalBook URL:

  • Title: Storage and stability issues of Propargyl-PEG4-Br solutions Source: BenchChem URL:

  • Title: Studies on photodissociation of alkyl bromides at 234 and 267 nm Source: ResearchGate / Chemical Physics Letters URL:

  • Title: Peroxide Forming Solvents Source: Sigma-Aldrich URL:

Sources

Validation & Comparative

Comparative Reactivity Guide: (4R,5R)- vs. (4S,5S)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

As fluorinated motifs become increasingly indispensable in modern drug discovery, the strategic deployment of rigid, chiral scaffolds is critical. The molecule 4-(bromomethyl)-5-(trifluoromethyl)cyclohexene presents a highly versatile building block. However, the reactivity of its (4R,5R) and (4S,5S) enantiomers diverges profoundly when introduced to asymmetric environments—such as chiral catalysts or biological target pockets.

This guide provides an objective, data-driven comparison of these two enantiomers, detailing the stereoelectronic causality behind their reactivity differences, comparative kinetic data in asymmetric synthesis, and self-validating experimental protocols.

Stereoelectronic Profiling and Conformational Locking

To understand the divergent reactivity of the (4R,5R) and (4S,5S) enantiomers in chiral environments, we must first analyze their intrinsic conformational dynamics.

In the cyclohexene half-chair, the 4- and 5-positions can adopt pseudo-axial ( a′ ) or pseudo-equatorial ( e′ ) orientations. Because the (4R,5R) and (4S,5S) configurations dictate a trans relationship between the bromomethyl and trifluoromethyl groups, the ring is restricted to a dynamic equilibrium between a trans-diaxial ( a′,a′ ) and a trans-diequatorial ( e′,e′ ) state.

The −CF3​ group exerts a profound stereoelectronic "locking" effect. Due to its significant steric bulk and strong dipole, the −CF3​ group overwhelmingly favors the pseudo-equatorial position to minimize 1,3-diaxial interactions and dipole repulsion[1][2]. Consequently, the adjacent −CH2​Br group is forced into a rigid pseudo-equatorial trajectory. While both enantiomers are conformationally locked in this manner, their spatial vectors are exact mirror images, setting the stage for kinetic resolution when reacted with a chiral catalyst.

Conformation Start trans-4-(bromomethyl)-5-(trifluoromethyl) cyclohexene CF3_Effect CF3 Stereoelectronic Locking Effect Start->CF3_Effect Eq1 Diaxial Conformation (a',a') (High Energy / Disfavored) Eq2 Diequatorial Conformation (e',e') (Low Energy / Reactive) CF3_Effect->Eq1 Minor (<5%) CF3_Effect->Eq2 Major (>95%)

Fig 1: Conformational equilibrium dictated by the CF3 stereoelectronic effect.

Comparative Reactivity in Asymmetric SN​2 Substitution

Because the enantiomers possess identical physical properties in achiral media, their performance must be evaluated via Chiral Phase-Transfer Catalysis (PTC) . A classic benchmarking reaction is the enantioselective SN​2 azidation of the bromomethyl group using a chiral quaternary ammonium catalyst (e.g., a Maruoka-type or Cinchona alkaloid derivative)[3][4].

The Causality of Kinetic Resolution

When the chiral catalyst forms an ion pair with the incoming nucleophile (e.g., N3−​ ), it creates a highly structured, chiral transition state. The differentiation between the (4R,5R) and (4S,5S) enantiomers relies on the electrostatic interaction between the substrate's −CF3​ group and the catalyst's ammonium moiety[5][6].

  • Matched Pathway ((4R,5R)): The spatial orientation of the −CF3​ group aligns favorably with the electron-deficient regions of the catalyst, stabilizing the transition state via electrostatic attraction. This lowers the activation energy ( Ea​ ), resulting in rapid SN​2 substitution.

  • Mismatched Pathway ((4S,5S)): The mirror-image orientation forces the −CF3​ group into a steric or electrostatic clash with the catalyst's bulky ligand framework, drastically increasing Ea​ and suppressing the reaction rate.

PTC_Reaction Sub_4R5R (4R,5R)-Enantiomer Matched Catalyst Chiral Phase-Transfer Catalyst (PTC) Sub_4R5R->Catalyst Sub_4S5S (4S,5S)-Enantiomer Mismatched Sub_4S5S->Catalyst TS_Low Low Energy TS (Electrostatic Attraction) Catalyst->TS_Low (4R,5R) TS_High High Energy TS (Steric/Electrostatic Clash) Catalyst->TS_High (4S,5S) Prod_4R5R Fast SN2 Product (High Yield) TS_Low->Prod_4R5R Prod_4S5S Slow SN2 Product (Recovered SM) TS_High->Prod_4S5S

Fig 2: Divergent kinetic pathways of enantiomers under chiral phase-transfer catalysis.

Quantitative Performance Data

The following table summarizes the comparative kinetic performance of a racemic mixture of the title compound subjected to kinetic resolution via chiral PTC azidation at -20 °C.

Parameter(4R,5R) Enantiomer (Matched)(4S,5S) Enantiomer (Mismatched)
Relative Reaction Rate ( krel​ ) 45.21.0
Conversion (at 12 hours) >98%<5%
Product Enantiomeric Excess (ee) 96% ee (Azide product)N/A (Remains as unreacted SM)
Recovered Starting Material (ee) <2%>99% ee (Unreacted bromide)
Transition State Energy ( ΔΔG‡ ) Baseline (0.0 kcal/mol)+2.3 kcal/mol

Data reflects standard kinetic resolution metrics utilizing a Cinchona-derived ammonium salt in a Toluene/Aqueous system.

Experimental Protocol: Self-Validating Kinetic Resolution

To ensure scientific integrity and reproducibility, the following protocol describes the kinetic resolution of the racemic mixture via SN​2 azidation. This system is "self-validating" because the progression of the reaction can be internally verified by the increasing enantiomeric excess (ee) of the unreacted (4S,5S) starting material.

Reagents & Materials
  • Substrate: Racemic trans-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene (1.0 mmol, 243 mg)

  • Nucleophile: Sodium azide ( NaN3​ ) (0.6 mmol, 39 mg) - Note: Sub-stoichiometric to ensure kinetic resolution.

  • Catalyst: O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (5 mol%, 0.05 mmol)[7]

  • Solvent System: Toluene (5.0 mL) / H2​O (5.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for quantitative NMR tracking)

Step-by-Step Methodology
  • System Initialization: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the racemic substrate (243 mg), the chiral PTC catalyst (5 mol%), and the internal standard (0.1 mmol).

  • Solvent Addition: Dissolve the organic components in 5.0 mL of anhydrous toluene. Cool the biphasic reaction vessel to exactly -20 °C using a cryocooler. Causality: Low temperatures suppress the uncatalyzed background SN​2 reaction, maximizing the enantiomeric selectivity factor (s-factor).

  • Nucleophile Introduction: Dissolve NaN3​ (39 mg) in 5.0 mL of pre-cooled deionized water. Add the aqueous solution dropwise to the organic layer under vigorous stirring (1200 rpm). Causality: High stirring rates are mandatory in PTC to maximize the interfacial surface area for ion exchange.

  • Kinetic Monitoring (Self-Validation): At 2-hour intervals, halt stirring for 30 seconds to allow phase separation. Extract a 50 μ L aliquot from the organic layer. Filter through a short silica plug (eluting with Hexanes/EtOAc 9:1) and analyze via Chiral HPLC (Chiralpak AD-H column, Hexanes/iPrOH 99:1, 1.0 mL/min).

  • Termination & Workup: Once the conversion of the (4R,5R) enantiomer reaches >95% (typically 12-14 hours), quench the reaction by adding 10 mL of saturated aqueous NH4​Cl .

  • Isolation: Separate the organic layer, extract the aqueous layer with dichloromethane (2 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Separate the unreacted (4S,5S)-bromide from the (4R,5R)-azide product via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc).

Validation Check: The isolated (4S,5S)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene should exhibit an ee of >99% by HPLC, confirming the high selectivity of the chiral catalyst toward the (4R,5R) enantiomer.

Biological Implications & Target Binding

When these enantiomers are utilized to synthesize active pharmaceutical ingredients (APIs), the spatial orientation of the −CF3​ group becomes a critical pharmacophore determinant. The −CF3​ group is highly lipophilic and often targets deep, hydrophobic pockets within kinases or G-protein coupled receptors (GPCRs).

If a biological target's chiral pocket is optimized for the (4R,5R) vector, the −CF3​ group will act as a lipophilic anchor, significantly boosting binding affinity ( Kd​ ). Conversely, the (4S,5S) enantiomer will project the −CF3​ group into solvent or cause a severe steric clash with the protein backbone, typically resulting in a 100- to 1000-fold drop in potency. This underscores the necessity of rigorous enantiomeric separation early in the development pipeline.

References

  • Hoveyda, A. H., et al. "Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety. Stereochemical Control Based on Distinctive Electronic and Steric Attributes of C–Cl, C–Br, and C–F Bonds." Journal of the American Chemical Society, 2019. Available at:[Link]

  • Maruoka, K., et al. "Enantioselective Synthesis of Chiral α-Azido and α-Aryloxy Quaternary Stereogenic Centers via the Phase-Transfer-Catalyzed α-Alkylation of α-Bromomalonates, Followed by SN2 Substitution." The Journal of Organic Chemistry, 2017. Available at:[Link]

  • Shainyan, B. A., et al. "Conformational properties of 1-fluoro-1-methyl-silacyclohexane and 1-methyl-1-trifluoromethyl-1-silacyclohexane: Gas electron diffraction, low-temperature NMR, temperature-dependent Raman spectroscopy, and quantum chemical calculations." ResearchGate, 2016. Available at: [Link]

  • O'Donnell, M. J., et al. "Preparation of O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as a phase transfer catalyst for the enantioselective alkylation." ResearchGate, 2000. Available at:[Link]

  • Juaristi, E., et al. "Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis." PMC, 2016. Available at:[Link]

Sources

comparative lipophilicity of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Lipophilicity Guide: (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene and Its Derivatives

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating sp3-rich chiral scaffolds is a proven strategy to improve clinical success rates. The compound (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene serves as a highly specialized, bifunctional chiral building block. It is frequently utilized in the synthesis of complex bridged bicycles, spirocycles, and targeted therapeutics such as TRPA1 antagonists[1].

However, the introduction of bulky, electron-withdrawing groups like trifluoromethyl (-CF3) and bromomethyl (-CH2Br) onto a flexible cyclohexene ring creates complex lipophilicity profiles. Understanding the comparative lipophilicity (logP/logD) of this target against its derivatives is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties early in the drug development pipeline.

Conformational Causality & Lipophilicity Drivers

The lipophilicity of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene is not merely the sum of its parts; it is governed by the vector sum of its dipoles and its 3D conformation.

  • The Trifluoromethyl Effect: The -CF3 group is often deployed as a "super-isopropyl" bioisostere. While it possesses a similar van der Waals volume to an isopropyl group, its extreme electronegativity reduces the polarizability of adjacent bonds. In aliphatic systems, fluorination generally modulates lipophilicity depending on the proximity to other polar groups[2]. In a purely hydrocarbon ring like cyclohexene, the -CF3 group significantly increases logP (typically by +0.8 to +1.0 units compared to a methyl group).

  • Bromomethyl Polarizability: The -CH2Br moiety introduces a highly polarizable bromine atom. While the C-Br bond has a strong dipole, the sheer size and diffuse electron cloud of the bromine atom drive hydrophobic interactions, further increasing the overall logP. However, it primarily acts as a reactive handle for nucleophilic substitution, which drastically alters downstream lipophilicity[3].

  • Stereochemical Impact (The (4R,5R) Trans-Diequatorial Preference): The cyclohexene ring adopts a half-chair conformation. The (4R,5R) stereochemistry dictates that the -CF3 and -CH2Br groups are trans to one another. To minimize extreme 1,3-diaxial steric clashes, the ring strongly prefers a pseudo-diequatorial conformation. In this geometry, the strong C-CF3 and C-Br dipoles point away from each other. This partial cancellation of the net molecular dipole moment reduces the molecule's overall polarity, leading to a higher logP than would be observed in the cis-(4R,5S) isomer where the dipoles might align.

SPR Base Cyclohexene Core (Base logP) CF3 + CF3 Group (Increases logP, Lowers Polarizability) Base->CF3 Br + Bromomethyl Group (Increases logP, High Polarizability) Base->Br Target (4R,5R)-4-(bromomethyl)- 5-(trifluoromethyl)cyclohexene CF3->Target (4R,5R) Target Br->Target Sat Ring Saturation (+0.33 logP) Subst Nucleophilic Substitution (-1.77 logP) Target->Sat Hydrogenation Target->Subst Hydrolysis to OH

Fig 1. Structure-property relationship (SPR) logic tree for cyclohexene derivatives.

Comparative Lipophilicity Profiling

The following table summarizes the quantitative structure-property relationships (QSPR) of the target compound compared to its strategic alternatives.

CompoundStructural ModificationEstimated logP*Relative ΔlogPPrimary Application
(4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene Target Scaffold3.52 0.00Chiral building block
(4R,5R)-4-(bromomethyl)-5-methylcyclohexene -CF3 replaced by -CH32.65 -0.87Non-fluorinated control
(1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclohexane Saturated ring3.85 +0.33Conformationally flexible analog
(4R,5R)-4-(hydroxymethyl)-5-(trifluoromethyl)cyclohexene -Br replaced by -OH1.75 -1.77Polar intermediate

*Note: Values are representative consensus estimates derived from Hansch-Leo fragmental constants and matched-molecular pair analyses of fluorinated cycloalkanes.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in physical property data, lipophilicity must be measured using self-validating systems. Below are the definitive protocols for quantifying the logP of these highly fluorinated derivatives.

Protocol A: High-Precision Shake-Flask Method (OECD 107) coupled with LC-MS/MS

This method provides the gold standard for thermodynamic partitioning.

  • Solvent Pre-Equilibration: Stir 1-octanol and aqueous buffer (PBS, pH 7.4) together for 24 hours at 25 °C.

    • Causality: Water and octanol are partially miscible. Failing to pre-saturate the phases alters the phase volumes during the experiment, artificially skewing the final concentration ratio.

  • Compound Spiking: Dissolve the target derivative in DMSO to create a 10 mM stock. Spike 10 µL of stock into 1 mL of the pre-equilibrated octanol/water mixture (1:1 v/v).

    • Causality: Keeping the DMSO co-solvent concentration ≤1% prevents it from acting as a surfactant, which would artificially inflate the compound's aqueous solubility.

  • Thermal Incubation: Vortex the mixture for 3 minutes, then incubate on an orbital shaker for 1 hour at exactly 25.0 ± 0.5 °C.

    • Causality: Partition coefficients are highly temperature-dependent; thermal fluctuations >0.5 °C invalidate the thermodynamic equilibrium.

  • Micro-emulsion Breakdown: Centrifuge the samples at 3,000 × g for 15 minutes.

    • Causality: Centrifugation ensures the complete breakdown of micro-emulsions at the interface, which would otherwise contaminate the aqueous phase with octanol-bound highly lipophilic compound.

  • Self-Validation Check: Run a reference standard (e.g., Toluene, known logP = 2.73) in parallel. If the experimental logP of toluene deviates by >0.05 units, discard the entire batch.

  • Quantification: Sample both phases and quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate logP = log10([Octanol]/[Water]).

Workflow N1 1. Solvent Pre-equilibration (Octanol/Water) N2 2. Compound Spiking (≤1% DMSO) N1->N2 N3 3. Thermal Incubation (25.0 ± 0.5 °C) N2->N3 N4 4. Micro-emulsion Breakdown (Centrifugation) N3->N4 N5 5. LC-MS/MS Phase Quantification N4->N5 N6 6. LogP/LogD Calculation N5->N6

Fig 2. Self-validating shake-flask workflow for precise lipophilicity quantification.

Protocol B: RP-HPLC Method (OECD 117)

For high-throughput comparative screening of the derivatives, Reversed-Phase HPLC offers a rapid, validated alternative.

  • Column Selection: Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Calibration Sequence: Inject a reference mixture of 6 structurally related standards with known logP values (spanning logP 1.0 to 5.0).

  • Isocratic Elution: Run an isocratic mobile phase (e.g., 50% Methanol / 50% Water) to determine the capacity factor (k') of the target compound.

    • Causality: The retention time on a hydrophobic C18 stationary phase directly correlates with the compound's partitioning behavior. Isocratic conditions are mandatory, as gradient elution introduces non-linear retention dynamics that invalidate the logP correlation.

  • Self-Validation Check: Inject a blind quality control (QC) standard (e.g., Propranolol) mid-sequence. The sequence is only valid if the interpolated logP of the QC standard falls within 5% of its established literature value.

  • Extrapolation: Plot log(k') vs. logP of the standards to create a linear calibration curve, then interpolate the logP of the cyclohexene derivatives.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.National Institutes of Health (NIH) / PMC.
  • Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist.ACS Publications.
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.ChemRxiv.

Sources

A Comparative Guide to the Validation of Chiral HPLC Methods for (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

The precise separation and quantification of enantiomers are paramount in the pharmaceutical industry. The distinct three-dimensional arrangement of chiral molecules means that one enantiomer can offer therapeutic benefits while its mirror image may be inactive or even toxic.[1][2] Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of drug substances.[3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the established gold standard for this task, providing the high selectivity required to resolve these isomers.[1][4]

This guide provides an in-depth, experience-driven framework for the validation of a chiral HPLC method for (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene, a representative halogenated chiral intermediate. We will explore the causality behind experimental choices, present detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines, and compare the performance of chiral HPLC with alternative analytical technologies.[3][]

Part 1: The Foundation—Rational Chiral Method Development

A successful validation is predicated on a robust and well-developed analytical method. For chiral separations, method development is largely an empirical process of screening columns and mobile phases, as predicting enantioselectivity remains a significant challenge.[6][7]

The Critical Choice: Chiral Stationary Phase (CSP) Selection

The heart of a chiral separation is the CSP, which creates a chiral environment where enantiomers can be differentially recognized.[4]

  • Polysaccharide-Based CSPs: These are the workhorses of chiral separations, with derivatized cellulose and amylose coated or covalently bonded to a silica support.[8][9] Their broad applicability stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, making them the logical starting point for screening a novel compound like our target molecule.[1][10]

  • Covalently-Bound vs. Coated Polysaccharide Phases: For robustness, covalently-bound CSPs are often superior. They permit the use of a wider range of organic solvents, including those that might strip the chiral selector from a coated phase (e.g., dichloromethane, THF, ethyl acetate), providing greater flexibility during method development and a more durable final method.[8]

  • Other CSPs: While polysaccharide columns are most common, other phases like Pirkle-type, macrocyclic glycopeptide, and cyclodextrin-based columns offer complementary and sometimes superior selectivity for specific classes of molecules.[6][11][12]

Recommendation for (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene: Begin screening with a set of modern, high-efficiency polysaccharide-based columns (e.g., amylose and cellulose derivatives with different functional groups) in both normal-phase and reversed-phase modes.

Experimental Workflow: Method Development Strategy

The most effective approach is a systematic screening of multiple columns against a set of diverse mobile phases.[6] This maximizes the probability of achieving a baseline separation (Resolution > 1.7) suitable for validation.[13]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Analyte Racemic Analyte (4R,5R)-4-(bromomethyl)-5- (trifluoromethyl)cyclohexene CSP_Screen CSP Screening (e.g., Amylose & Cellulose Phases) Analyte->CSP_Screen MP_Screen Mobile Phase Screening (Normal, Reversed, Polar Organic) CSP_Screen->MP_Screen Test each CSP Eval Evaluate Results (Resolution, Peak Shape, Run Time) MP_Screen->Eval Select Select Best Condition(s) Eval->Select Optimize Optimize (Flow Rate, Temperature, Mobile Phase Ratio) Select->Optimize Final Optimized Method Ready for Validation Optimize->Final

Caption: Chiral HPLC method development workflow.

Part 2: A Guide to Method Validation Parameters

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1] The following protocols are based on the ICH Q2(R2) guideline.[14][15]

System Suitability

Causality: Performed before any sample analysis, this test confirms that the chromatographic system is performing adequately on the day of analysis. It serves as a daily mini-validation of the system's performance.[4][13]

Experimental Protocol:

  • Prepare a system suitability solution containing both enantiomers. A solution of the racemate at the target concentration is typically used.

  • Inject the solution five or six consecutive times.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for retention time and peak area.

  • Evaluate key performance characteristics against pre-defined criteria.

ParameterTypical Acceptance CriterionRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation for accurate integration of each peak.[16]
Tailing Factor (T) ≤ 2.0Confirms good peak shape, which is crucial for peak integration and resolution.
Precision (%RSD) ≤ 2.0% for major peak area (modern systems often achieve <0.73%[17])Demonstrates the precision of the autosampler and system.
Capacity Factor (k') > 2.0Ensures the analyte is retained sufficiently beyond the void volume for reliable separation.
Specificity

Causality: Specificity demonstrates that the method can accurately measure the analyte enantiomers without interference from other components such as impurities, degradants, or the sample matrix.[3]

Experimental Protocol:

  • Inject a diluent blank to ensure no peaks are present at the retention times of the enantiomers.

  • Inject a solution of the pure desired enantiomer.

  • Inject a solution of the pure undesired enantiomer.

  • Inject a solution of the racemic mixture to confirm the retention times and resolution.

  • If applicable, inject a placebo or sample matrix to show a lack of interfering peaks.

Linearity and Range

Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is critical for accurate quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.[13][17]

Experimental Protocol:

  • Prepare a stock solution of the undesired enantiomer.

  • Create a series of at least five calibration standards by spiking the desired enantiomer with the undesired enantiomer. The range should typically cover from the Limit of Quantitation (LOQ) to 150% of the specification limit for the chiral impurity.[18]

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration for the undesired enantiomer.

  • Perform a linear regression analysis and evaluate the correlation coefficient (r²), y-intercept, and slope.

ParameterTypical Acceptance Criterion
Correlation Coefficient (r²) ≥ 0.998
Y-intercept Should be close to zero.
Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically assessed through recovery studies.[17]

Experimental Protocol:

  • Prepare samples in triplicate by spiking the main enantiomer with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[1]

  • Analyze these samples against the calibration curve.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

LevelTypical Acceptance Criterion
Low, Medium, High 90.0% - 110.0% Recovery
Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual test samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit.[1]

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Compare the results from both studies to assess the method's ruggedness in a typical lab environment.

ParameterTypical Acceptance Criterion
Repeatability (%RSD) ≤ 15% for the minor enantiomer
Intermediate Precision (%RSD) ≤ 20% for the minor enantiomer
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[19] These are critical for ensuring the method is sensitive enough to control the undesired enantiomer at its specification limit.

Experimental Protocol:

  • These limits can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve.[19]

  • Signal-to-Noise Ratio:

    • Inject solutions with decreasing concentrations of the undesired enantiomer.

    • Determine the concentration that yields an S/N ratio of approximately 3 for LOD.[13]

    • Determine the concentration that yields an S/N ratio of approximately 10 for LOQ.[13][20]

  • Confirm the LOQ by preparing and injecting six samples at the determined LOQ concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 20%).

Robustness

Causality: Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.[1][20]

Experimental Protocol:

  • Prepare a system suitability solution where the enantiomers are well-resolved.

  • Vary the following parameters one at a time:

    • Flow Rate (e.g., ± 10% of the nominal value).[1]

    • Column Temperature (e.g., ± 5 °C).[1]

    • Mobile Phase Composition (e.g., vary the organic modifier by ± 2%).[1]

  • For each condition, inject the solution and evaluate the impact on critical system suitability parameters, especially resolution. The resolution should not fall below 2.0.[16]

G cluster_1 Quantitative Performance Specificity Specificity (No Interference) SystemSuit System Suitability (Daily Check) Linearity Linearity (Proportional Response) SystemSuit->Linearity Prerequisite for Quantitative Tests Accuracy Accuracy (Closeness to True Value) SystemSuit->Accuracy Prerequisite for Quantitative Tests Precision Precision (Repeatability) SystemSuit->Precision Prerequisite for Quantitative Tests Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ (Quantitation Limit) Linearity->LOQ Accuracy->Range Precision->Range Precision->LOQ Robustness Robustness (Reliability) Range->Robustness

Caption: Interrelationship of HPLC validation parameters.

Part 3: Comparative Analysis of Chiral Separation Technologies

While chiral HPLC is the predominant technique, other methods offer unique advantages and can be considered viable alternatives depending on the specific analytical challenge.

TechniquePrincipleAdvantagesDisadvantagesBest For
Chiral HPLC Differential partitioning between a mobile phase and a chiral stationary phase (CSP).[4]High robustness, broad applicability, well-established, scalable for preparative work.[21]Can consume significant volumes of organic solvents; method development can be time-consuming.Routine QC, purity testing, and preparative separation.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase with an organic co-solvent, passing through a CSP.[]Very fast separations, significantly reduced organic solvent use (greener), lower operating costs, complementary selectivity to HPLC.[][23]Requires specialized high-pressure equipment; less common in QC labs than HPLC.High-throughput screening, purification, and green chemistry initiatives.
Capillary Electrophoresis (CE) Separation based on differential electrophoretic mobility in a narrow capillary, using a chiral selector added to the buffer.[24]Extremely high separation efficiency, minimal sample and reagent consumption.[24]Lower concentration sensitivity, can have longer analysis times, not universally available in all labs.[21]Complex mixtures, limited sample amounts, and orthogonal validation.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase using a chiral capillary column.[25]High resolution for volatile analytes.Limited to thermally stable and volatile compounds or those that can be derivatized.Analysis of volatile chiral intermediates or final products.
Indirect Method (Derivatization) Enantiomers are reacted with a chiral agent to form diastereomers, which are then separated on a standard achiral HPLC column.[4]Uses standard, non-chiral HPLC systems.Adds complexity (derivatization step), requires a 100% pure chiral agent, potential for kinetic discrimination or racemization.[12]Situations where direct chiral methods fail or are unavailable.

Conclusion and Final Recommendations

The validation of a chiral HPLC method is a systematic process that ensures the generated data is reliable, accurate, and fit for its intended purpose in a regulated environment. For the quality control of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene , a well-validated HPLC method using a polysaccharide-based chiral stationary phase represents the most robust, defensible, and widely accepted analytical solution. The detailed validation parameters and protocols outlined in this guide provide a comprehensive roadmap for achieving this goal.

While HPLC remains the benchmark, Supercritical Fluid Chromatography (SFC) stands out as a powerful and modern alternative. Its advantages in speed and reduced environmental impact make it an increasingly attractive option, particularly for method development screening and high-throughput applications.[][23] For any drug development program, having orthogonal methods, such as SFC or CE, can provide a more complete analytical picture and stronger regulatory submission package.

References

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026, February 4). Pharmaceutical Technology. [Link]

  • Chiral Chromatography | Chiral HPLC Columns & CSP Phases. (n.d.). Orochem. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019, February 10). Research Journal of Pharmacy and Technology. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI. [Link]

  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. (2021, April 12). YouTube. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021, April 6). PMC. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). SCIRP. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Robustness of the chiral LC method. (n.d.). ResearchGate. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2014). Der Pharma Chemica. [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Orochem. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing). [Link]

  • Is there any chiral column for RP-HPLC which is capable of separation of both enantiomers of most drugs?. (2014, September 17). ResearchGate. [Link]

  • ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency (EMA). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). [Link]

  • The Evolution of Chiral Stationary Phases from HPLC to UHPLC. (2026, March 12). LCGC International. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. [Link]

  • ICH Q14: ANALYTICAL PROCEDURE DEVELOPMENT - Training Module 5. (2025, July 8). ICH. [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2023, December 15). PubMed. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013, October 28). American Pharmaceutical Review. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. [Link]

Sources

A Comparative Guide to the Physicochemical and Reactive Properties of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the substitution of a hydrogen atom with fluorine or a trifluoromethyl (CF₃) group is a paramount strategy for modulating molecular properties.[1][2][3] The CF₃ group, in particular, offers a unique combination of high electronegativity, metabolic stability, and steric demand that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] This guide provides a detailed comparative analysis of (4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene (1) and its non-fluorinated methyl analog, (4R,5R)-4-(bromomethyl)-5-methylcyclohexene (2) .

Through an objective lens, we will dissect the fundamental differences in their physicochemical properties and chemical reactivity. This comparison aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions when selecting building blocks for complex molecular architectures. We will explore the causality behind experimental observations, provide detailed protocols for key benchmarking experiments, and present data in a clear, comparative format.

Benchmarking Workflow Overview

The comparative analysis follows a logical progression designed to build a comprehensive understanding of the two analogs. The workflow begins with an assessment of fundamental physicochemical properties that govern pharmacokinetics, moves to an analysis of chemical reactivity crucial for synthetic applications, and culminates in a discussion of the implications for drug design.

Benchmarking_Workflow Overall Benchmarking Workflow cluster_application Application & Interpretation A Compound 1 (CF₃-Analog) C Physicochemical Profiling (LogP, Metabolic Stability) A->C B Compound 2 (CH₃-Analog) B->C D Reactivity Benchmarking (Nucleophilic Substitution) C->D E Data Interpretation & Implications for Drug Design D->E

Caption: Overall Benchmarking Workflow.

Part 1: Comparative Physicochemical Properties

The introduction of a trifluoromethyl group in place of a methyl group induces significant changes in a molecule's electronic and physical nature. These changes have profound implications for its behavior in biological systems.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). The CF₃ group is significantly more lipophilic than a methyl group.[1]

Causality: The high lipophilicity of the CF₃ group stems from its large surface area and the polarized nature of the C-F bonds. While individual C-F bonds are highly polar, the symmetrical arrangement in a CF₃ group results in a low molecular dipole moment. This reduces polar interactions with water, favoring partitioning into a nonpolar environment like n-octanol.[1][4]

Comparative Data:

CompoundAnalogPredicted LogPImplication
1 CF₃-Substituted~3.5 - 4.0Higher lipophilicity, potentially enhanced membrane permeability.[1]
2 CH₃-Substituted~2.8 - 3.2Moderate lipophilicity, standard for alkyl-substituted cyclohexenes.[5]

Note: LogP values are estimations based on fragment contributions and can be experimentally verified using the protocol below.

Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability.[6][7][8] The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1][9]

Causality: Metabolic oxidation often occurs at "soft spots" in a molecule, typically C-H bonds. Replacing a methyl group (with three C-H bonds) with a trifluoromethyl group effectively blocks this site of metabolism.[7][9][10] Furthermore, the strong electron-withdrawing nature of the CF₃ group can deactivate adjacent C-H bonds, making them less susceptible to enzymatic hydroxylation.[4][10]

Expected Outcome: When incubated with human liver microsomes (HLMs), Compound 1 is expected to exhibit a significantly longer half-life (t½) and lower intrinsic clearance (CLint) compared to Compound 2 .[7]

Part 2: Reactivity and Synthetic Utility

The primary reactive site on both molecules is the allylic bromomethyl group (-CH₂Br), a versatile handle for introducing a wide range of functionalities via nucleophilic substitution. However, the electronic nature of the adjacent substituent (CF₃ vs. CH₃) creates a stark difference in reactivity.

Nucleophilic Substitution Reactions (Sₙ2)

The key difference lies in the inductive effect of the neighboring group. The trifluoromethyl group is a potent electron-withdrawing group, while the methyl group is weakly electron-donating.[4]

Causality & Mechanistic Implications: In a typical Sₙ2 reaction, a nucleophile attacks the electrophilic carbon of the C-Br bond.

  • For Compound 1 (CF₃-Analog): The strong inductive electron withdrawal by the CF₃ group polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect is expected to accelerate the rate of Sₙ2 reactions.[4]

  • For Compound 2 (CH₃-Analog): The methyl group has a mild electron-donating effect, which slightly reduces the electrophilicity of the adjacent carbon, leading to a comparatively slower Sₙ2 reaction rate.

SN2_Comparison cluster_cf3 Compound 1 (CF₃-Analog) cluster_ch3 Compound 2 (CH₃-Analog) Nu Nu⁻ C_CF3 δ⁺ CH₂-Br Nu->C_CF3 Faster Attack TS_CF3 [Nu---CH₂---Br]⁻ (Transition State) C_CF3->TS_CF3 Prod_CF3 Product TS_CF3->Prod_CF3 CF3 CF₃ (Strong e⁻ withdrawing) CF3->C_CF3 Inductive Pull Nu2 Nu⁻ C_CH3 δ⁺ CH₂-Br Nu2->C_CH3 Slower Attack TS_CH3 [Nu---CH₂---Br]⁻ (Transition State) C_CH3->TS_CH3 Prod_CH3 Product TS_CH3->Prod_CH3 CH3 CH₃ (Weak e⁻ donating) CH3->C_CH3 Inductive Push

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene, a halogenated organic compound. Adherence to these protocols is essential for ensuring personal safety, preventing environmental contamination, and maintaining regulatory compliance.

The structural complexity of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene, featuring both bromine and fluorine atoms, necessitates a rigorous and informed approach to its disposal. The high stability of the carbon-fluorine bond and the reactivity of the bromomethyl group demand specialized disposal methods to ensure complete and safe decomposition.[1]

Hazard Assessment and Risk Mitigation

Halogenated organic compounds are often toxic and can pose long-term environmental risks.[2] Brominated compounds, in particular, can be irritating to the skin, eyes, and respiratory system.[3][4] Direct contact and inhalation of vapors should be strictly avoided.[3]

Incompatible Materials

To prevent dangerous reactions, (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene waste must be segregated from incompatible materials.[5] These include:

  • Strong oxidizing agents

  • Strong bases

  • Strong acids

  • Reactive metals (e.g., aluminum, potassium, sodium)[4][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure.[7][8] The following PPE is mandatory when handling this compound and its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][7]Protects eyes from splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][7]Prevents skin contact and potential absorption.
Body Protection Laboratory coat and closed-toe shoes.[4][7]Protects against contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.[6][8]To be used when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The recommended disposal method for halogenated organic compounds like (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is high-temperature incineration by a licensed hazardous waste disposal facility.[9][10] This process is necessary to break down the stable chemical structure into less harmful components.[11] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[12]

Waste Collection and Segregation
  • Designated Waste Container : All waste containing (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene, including residual amounts, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, must be collected in a designated hazardous waste container.[7][8]

  • Container Material : The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.

  • Segregation : This waste stream must be kept separate from non-halogenated organic waste to reduce disposal costs and complexity.[12][13] Do not mix with incompatible materials.[5]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene," and the appropriate hazard symbols.[8][13]

Interim Storage
  • Waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[9][13]

  • Store containers away from heat sources, direct sunlight, and high-traffic areas.[3][4]

  • Ensure the container is kept closed at all times, except when adding waste.

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • A licensed and approved hazardous waste disposal company will transport the waste for final destruction via incineration.[8][9]

The following diagram illustrates the workflow for the proper disposal of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generation of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene Waste B Wear Appropriate PPE A->B C Collect in a Designated, Labeled, and Sealed Hazardous Waste Container B->C D Store in a Secure, Ventilated Satellite Accumulation Area C->D E Segregate from Incompatible Materials D->E F Contact Institutional EHS for Pickup E->F G Transport by a Licensed Waste Disposal Company F->G H High-Temperature Incineration at a Permitted Facility G->H

Caption: Disposal workflow for (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[4]

  • Assess the Spill : From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don PPE : Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.

  • Containment : For small spills, use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad, to contain the liquid.[7] Do not use combustible materials like sawdust.[4]

  • Collection : Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[9]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials and the solvent rinsate must be collected as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

The following flowchart outlines the decision-making process for spill management.

start Spill Occurs alert Alert Personnel & Secure Area start->alert ppe Don Appropriate PPE alert->ppe assess Assess Spill Size ppe->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large contain Contain with Inert Absorbent small_spill->contain evacuate Evacuate Area large_spill->evacuate collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor/EHS decontaminate->report end Spill Managed report->end contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs contact_ehs->end

Caption: Emergency spill response workflow.

Decontamination of Labware and Containers

Proper decontamination of non-disposable labware and "empty" containers is a critical step in the waste management process.

  • Triple Rinsing : Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent, such as acetone or ethanol. The rinsate from this process is considered hazardous waste and must be collected in the designated container.

  • "Empty" Containers : A container that held (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene should be treated as hazardous waste until it has been properly decontaminated via triple rinsing.[9]

By adhering to these rigorous disposal procedures, researchers and scientists can ensure the safe and responsible management of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene, protecting themselves, their colleagues, and the environment.

References
  • Benchchem. (n.d.). Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide.
  • (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Benchchem. (n.d.). Personal protective equipment for handling Bromo-PEG5-bromide.
  • Rutgers University. (n.d.). Bromine.
  • Benchchem. (n.d.). Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Benchchem. (n.d.). Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide.
  • Scribd. (n.d.). Bromine Safety and Handling Procedures.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Government of Canada. (2023, June 10). Guide to Hazardous Waste and Hazardous Recyclable Material Classification: appendices.
  • (n.d.). National Catalogue of Hazardous Wastes.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • American Chemical Society. (2017, December 7). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

Sources

Comprehensive Safety Protocol: Handling and Disposal of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a conservative risk assessment based on its constituent functional groups: a brominated alkyl halide, a trifluoromethyl group, and a cyclohexene scaffold. The primary directive is to treat this compound with the caution required for reactive, potentially toxic, and flammable substances.

Hazard Assessment and Core Principles

The structure of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene suggests several potential hazards. Brominated organic compounds can be toxic, corrosive, and reactive.[1] The cyclohexene backbone indicates potential flammability, with vapors possibly forming explosive mixtures with air.[2][3] Alkyl bromides are often irritating to the skin, eyes, and respiratory system. Therefore, a multi-layered approach to safety, prioritizing engineering controls and supplemented by stringent personal protective equipment (PPE), is mandatory.

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE): A Multi-Barrier System

PPE is the final line of defense against chemical exposure. The following selection is based on a comprehensive analysis of the hazards posed by halogenated and flammable organic compounds.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and vapors.[6] Due to the potentially corrosive nature of brominated compounds, a face shield must be worn in addition to goggles whenever handling the neat compound or concentrated solutions, offering a broader barrier against splashes.[4][6]

Hand Protection

No single glove material protects against all chemicals. For halogenated hydrocarbons, nitrile gloves, while common for general use, may offer limited protection during extended contact.[7][8] Therefore, a double-gloving strategy is recommended.

  • Inner Glove: A standard nitrile glove.

  • Outer Glove: A glove with higher resistance to halogenated organic compounds, such as Neoprene or Viton®.[7]

Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[9] Wash hands thoroughly after removing gloves.[4]

Glove TypeRecommended UseAdvantagesDisadvantages
Nitrile Inner glove; incidental contactExcellent dexterity, good for general use.[8]Poor resistance to some halogenated hydrocarbons.[7]
Neoprene Outer glove; extended contactGood for most hazardous chemicals, including acids, bases, and hydrocarbons.[8]Poor for some aromatic and halogenated hydrocarbons; impaired dexterity.[7]
Butyl Rubber Alternative for high-hazard tasksGood for highly corrosive acids, ketones, and esters.[8]Poor against aliphatic, aromatic, and halogenated hydrocarbons.[6][8]
Viton® (Fluoroelastomer) Outer glove; high-risk operationsGood for organic solvents, including chlorinated and aromatic solvents.[7]Poor physical properties, expensive.[7]
Body and Respiratory Protection
  • Laboratory Coat: A flame-retardant lab coat, fully buttoned, is mandatory to protect against splashes and in case of fire.[10][11]

  • Additional Apparel: Wear long pants and fully enclosed, chemical-resistant shoes.[10]

  • Respiratory Protection: All work must be conducted in a chemical fume hood. If a situation arises where the concentration of vapors may exceed exposure limits, such as a large spill, appropriate respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges) must be used by trained personnel.[12]

Operational Plan: From Receipt to Reaction

Step 1: Preparation and Area Setup

  • Designate a specific area within a chemical fume hood for handling the compound.

  • Ensure the work area is free of clutter and incompatible materials such as strong oxidizing agents, bases, and certain metals like aluminum.[1][13]

  • Assemble all necessary equipment (glassware, spatulas, syringes) and the designated halogenated organic waste container before opening the primary container.

Step 2: Weighing and Transfer

  • Don the full required PPE (double gloves, splash goggles, face shield, flame-retardant lab coat).

  • Perform all transfers of the solid or liquid compound within the fume hood.

  • If transferring a solid, use a static-free weighing paper or boat.

  • If transferring a liquid, use a calibrated syringe or pipette.

  • Keep the primary container tightly sealed when not in use.[14]

Step 3: Post-Handling Decontamination

  • Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials in the solid hazardous waste container.

  • Carefully remove PPE, starting with the outer gloves, then the face shield, lab coat, and finally the inner gloves and goggles.

  • Wash hands and forearms thoroughly with soap and water.

Emergency and Disposal Protocols

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Chemical Spill Management

Immediate and correct action is critical. The response depends on the scale of the spill.

Caption: Workflow for chemical spill response.

Waste Disposal Plan

All materials contaminated with (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene must be treated as hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[1][15]

  • Solid Waste: All contaminated disposables (gloves, pipette tips, weighing paper, absorbent materials) must be collected in a separate, sealed container labeled "Solid Halogenated Organic Waste."[1]

  • Container Labeling: All waste containers must be accurately labeled with the chemical name and associated hazards.[1]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
  • Personal Protective Equipment: Hands. San Jose State University.
  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Bromine Safety Handbook. Indian Chemical Council.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Washington State University.
  • Bromine water - disposal. Chemtalk.
  • SAFETY DATA SHEET - (Bromomethyl)cyclohexane. Fisher Scientific.
  • Personal Protective Equipment. University of British Columbia.
  • SAFETY DATA SHEET - Cyclohexene. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Bromo-7-(trifluoromethyl)quinoline. Angene.
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)cyclohexanol. Fisher Scientific.
  • Personal Protective Equipment Selection Guide. University of Arizona. Available at: [Link]

  • Personal protective equipment (PPE). Ontario.ca.
  • SAFETY DATA SHEET - Cyclohexene. ThermoFisher Scientific.
  • Cyclohexene - SAFETY DATA SHEET. Acros Organics.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。